2,3-Dichloro-2,3-dimethylbutane
Description
Properties
CAS No. |
594-85-4 |
|---|---|
Molecular Formula |
C6H12Cl2 |
Molecular Weight |
155.06 g/mol |
IUPAC Name |
2,3-dichloro-2,3-dimethylbutane |
InChI |
InChI=1S/C6H12Cl2/c1-5(2,7)6(3,4)8/h1-4H3 |
InChI Key |
SJBPUCQFQDUICP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C)(C)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,3-Dichloro-2,3-dimethylbutane from 2,3-dimethyl-2-butene
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,3-dichloro-2,3-dimethylbutane via the electrophilic addition of chlorine to 2,3-dimethyl-2-butene (B165504). The document outlines the underlying reaction mechanism, a detailed experimental protocol, and key quantitative data for both the reactant and the product. Visual diagrams generated using Graphviz are included to illustrate the reaction workflow and mechanistic pathway, ensuring clarity for research and development applications.
Introduction
The chlorination of alkenes is a fundamental reaction in organic chemistry, providing a direct route to vicinal dichlorides. These compounds are valuable intermediates in synthetic chemistry, serving as precursors for dienes, diols, and other functionalized molecules. The reaction between 2,3-dimethyl-2-butene (also known as tetramethylethylene) and molecular chlorine is a classic example of electrophilic addition. The symmetrical and sterically hindered nature of the alkene substrate makes this reaction a clear model for understanding the formation of a cyclic chloronium ion and the subsequent nucleophilic attack that leads to the final product, this compound.
Reaction Mechanism and Stereochemistry
The synthesis proceeds through an electrophilic addition mechanism. The electron-rich pi (π) bond of the 2,3-dimethyl-2-butene acts as a nucleophile, attacking the electrophilic chlorine molecule.[1][2] This interaction leads to the formation of a bridged, three-membered ring intermediate known as a chloronium ion, with the expulsion of a chloride ion.
The reaction pathway is as follows:
-
Polarization and Pi-Complex Formation : As the nonpolar chlorine molecule (Cl₂) approaches the alkene, its electron cloud is polarized by the π-bond, creating a temporary dipole.
-
Formation of the Chloronium Ion : The alkene's π-electrons attack the partially positive chlorine atom, displacing the other chlorine as a chloride ion (Cl⁻). A cyclic chloronium ion is formed, where the chlorine atom is bonded to both carbons of the original double bond.
-
Nucleophilic Attack : The newly generated chloride ion then acts as a nucleophile. It attacks one of the two carbons in the chloronium ion from the side opposite to the bridging chlorine atom. This backside attack is sterically favored and results in the opening of the three-membered ring.
This mechanism dictates a specific stereochemical outcome: anti-addition . The two chlorine atoms add to opposite faces of the original double bond.[1][2] However, due to the free rotation around the central carbon-carbon single bond in the final acyclic product, this stereospecificity is not locked into distinct, stable isomers at room temperature for this particular molecule.
Caption: High-level overview of the two-step reaction mechanism.
Experimental Protocol
Materials:
-
2,3-dimethyl-2-butene (≥99%)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Chlorine gas (Cl₂) or a suitable source like trichloroisocyanuric acid.
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (5% aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup : In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet/outlet (protected by a drying tube), dissolve 8.4 g (0.1 mol) of 2,3-dimethyl-2-butene in 100 mL of anhydrous dichloromethane.
-
Cooling : Cool the flask in an ice bath to 0 °C with gentle stirring.
-
Chlorine Addition : Slowly bubble chlorine gas through the solution via the gas inlet. Alternatively, if using a solid chlorine source, add it portion-wise over 30 minutes. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The reaction is typically exothermic.
-
Reaction Monitoring : The progress of the reaction can be monitored by the disappearance of the yellow-green color of chlorine. Continue the addition until a faint, persistent yellow color is observed, indicating a slight excess of chlorine.
-
Quenching : Once the reaction is complete, stop the chlorine flow and allow the mixture to stir for an additional 15 minutes at 0 °C. Quench the excess chlorine by adding 50 mL of a 5% sodium thiosulfate solution and stir vigorously until the yellow color disappears.
-
Workup : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.
-
Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the dichloromethane solvent using a rotary evaporator.
-
Purification : The crude product, a white solid, can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or by sublimation to yield pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
Quantitative data for the starting material and product are summarized below for easy reference and comparison.
Table 1: Physical and Spectroscopic Properties of Reactant and Product
| Property | 2,3-Dimethyl-2-butene (Reactant) | This compound (Product) |
| Molecular Formula | C₆H₁₂ | C₆H₁₂Cl₂ |
| Molar Mass | 84.16 g/mol | 155.07 g/mol |
| Appearance | Colorless liquid | White crystalline solid |
| Melting Point | -74.3 °C | 163-164 °C[3] |
| Boiling Point | 73 °C | Sublimes |
| ¹H NMR (CDCl₃) | δ 1.64 (s, 12H) | δ ~1.8-1.9 (s, 12H) (Predicted) |
| ¹³C NMR (CDCl₃) | δ 123.2 (C), 20.6 (CH₃) | C-Cl: δ ~70-80, CH₃: δ ~25-35 (Predicted) |
Note on Predicted NMR Data: Due to the high symmetry of the this compound molecule, all 12 protons are chemically equivalent, which should result in a single sharp peak (singlet) in the ¹H NMR spectrum. Similarly, the four methyl carbons are equivalent, and the two chlorine-bearing quaternary carbons are equivalent, leading to two expected signals in the ¹³C NMR spectrum. The chemical shifts provided are estimates based on analogous structures, as specific experimental data is not available in the cited literature.
Safety and Handling
-
Chlorine Gas : Chlorine is a highly toxic and corrosive gas. It should only be handled in a well-maintained fume hood by trained personnel with appropriate personal protective equipment (PPE), including respiratory protection.
-
Chlorinated Solvents : Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.
-
Exothermic Reaction : The reaction can be exothermic. Proper temperature control using an ice bath is crucial to prevent overheating and potential side reactions.
-
Waste Disposal : All chlorinated organic waste must be disposed of according to institutional and local environmental regulations.
References
Selectivity in the Free Radical Chlorination of 2,3-Dimethylbutane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the free radical chlorination of 2,3-dimethylbutane (B166060), with a specific focus on the selectivity of the reaction. The document details the underlying mechanistic principles, presents quantitative data on product distribution, and outlines a detailed experimental protocol for conducting this reaction in a laboratory setting. The information herein is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug development.
Introduction to Free Radical Halogenation
Free radical halogenation is a fundamental reaction in organic chemistry for the functionalization of alkanes.[1] This process involves the substitution of a hydrogen atom on an alkane with a halogen atom, proceeding through a free radical chain mechanism.[1] While generally effective, a significant challenge in free radical halogenation is controlling the regioselectivity, as the reaction can often lead to a mixture of isomeric products.[1] The selectivity of the halogenation is dependent on the nature of the halogen and the structure of the alkane substrate.
Chlorination, in particular, is known to be less selective than bromination.[2] This is attributed to the higher reactivity of the chlorine radical, which makes it less discriminating in the hydrogen atom it abstracts.[2] Nevertheless, understanding the factors that govern selectivity in chlorination reactions is crucial for predicting and controlling reaction outcomes.
The Reaction of 2,3-Dimethylbutane
The free radical chlorination of 2,3-dimethylbutane serves as an excellent case study for examining the selectivity between primary and tertiary C-H bonds. The structure of 2,3-dimethylbutane presents two types of hydrogen atoms available for substitution:
-
Primary (1°) hydrogens: The twelve hydrogens on the four methyl groups.
-
Tertiary (3°) hydrogens: The two hydrogens on the second and third carbons of the butane (B89635) chain.
The reaction yields two primary monochlorinated products: 1-chloro-2,3-dimethylbutane (B13173948) and 2-chloro-2,3-dimethylbutane.
Data Presentation: Product Distribution and Selectivity
The product distribution in the free radical chlorination of 2,3-dimethylbutane is a direct reflection of the relative reactivity of the primary and tertiary hydrogen atoms. Experimental data, typically obtained through gas chromatography (GC) analysis of the reaction mixture, reveals the proportions of the isomeric products.
| Product Name | Structure | Type of Hydrogen Substituted | Experimental Yield (%) |
| 1-chloro-2,3-dimethylbutane | CH₂Cl-CH(CH₃)-CH(CH₃)-CH₃ | Primary (1°) | ~51.7%[3][4][5] |
| 2-chloro-2,3-dimethylbutane | CH₃-C(Cl)(CH₃)-CH(CH₃)-CH₃ | Tertiary (3°) | ~48.3%[3][4][5] |
Table 1: Product Distribution in the Monochlorination of 2,3-Dimethylbutane.
From this product distribution, the relative reactivity of tertiary versus primary C-H bonds can be calculated. This is determined by normalizing the yield of each product by the number of equivalent hydrogens that can lead to its formation.
-
Calculation of Relative Reactivity:
-
Reactivity of 1° H = (% Yield of 1-chloro-2,3-dimethylbutane) / (Number of 1° H) = 51.7 / 12 = 4.31
-
Reactivity of 3° H = (% Yield of 2-chloro-2,3-dimethylbutane) / (Number of 3° H) = 48.3 / 2 = 24.15
-
Relative Reactivity (3°/1°): 24.15 / 4.31 ≈ 5.6
-
| Type of C-H Bond | Number of Hydrogens | Relative Rate of Abstraction (per H) |
| Primary (1°) | 12 | 1.0 |
| Tertiary (3°) | 2 | ~5.6 |
Table 2: Relative Reactivity of C-H Bonds in the Chlorination of 2,3-Dimethylbutane.
This data clearly demonstrates that a tertiary hydrogen is significantly more reactive towards abstraction by a chlorine radical than a primary hydrogen. This is due to the greater stability of the resulting tertiary free radical intermediate compared to the primary free radical.
Reaction Mechanism
The free radical chlorination of 2,3-dimethylbutane proceeds via a well-established chain mechanism involving three key stages: initiation, propagation, and termination.
Figure 1: Reaction Mechanism for the Free Radical Chlorination of 2,3-Dimethylbutane.
Experimental Protocol
The following protocol is a representative procedure for the free radical chlorination of 2,3-dimethylbutane using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent and 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) as the radical initiator.
Materials and Equipment
-
2,3-dimethylbutane
-
Sulfuryl chloride (SO₂Cl₂)
-
2,2'-azobis(2-methylpropionitrile) (AIBN)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Gas chromatograph (GC) with an appropriate column (e.g., non-polar)
Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dimethylbutane and AIBN.
-
Initiation: Begin stirring and gently heat the mixture to reflux (the boiling point of 2,3-dimethylbutane is approximately 58 °C).
-
Addition of Chlorinating Agent: Slowly add sulfuryl chloride to the refluxing mixture dropwise over a period of 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure the reaction goes to completion. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts (HCl and any remaining SO₂Cl₂).
-
Shake the funnel, venting frequently to release any pressure buildup.
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Analysis:
-
Decant or filter the dried organic layer.
-
Analyze the product mixture by gas chromatography (GC) to determine the relative percentages of 1-chloro-2,3-dimethylbutane and 2-chloro-2,3-dimethylbutane.
-
Safety Precautions
-
Sulfuryl chloride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
AIBN is a flammable solid and can decompose vigorously upon heating.
-
The reaction evolves toxic gases (SO₂ and HCl). Ensure the reaction is performed in a fume hood with proper ventilation.
Experimental Workflow
Figure 2: Experimental Workflow for Free Radical Chlorination.
Conclusion
The free radical chlorination of 2,3-dimethylbutane provides a clear and quantifiable example of the selectivity inherent in alkane halogenation. The preferential abstraction of tertiary hydrogens over primary hydrogens is a direct consequence of the relative stabilities of the corresponding free radical intermediates. For researchers in drug development and organic synthesis, a thorough understanding of these selectivity principles is paramount for designing efficient and predictable synthetic routes. The experimental protocol outlined in this guide offers a practical method for studying this reaction and its outcomes in a laboratory setting.
References
- 1. scribd.com [scribd.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Solved 1. The free radical chlorination reaction of | Chegg.com [chegg.com]
- 4. Solved A certain free radical chlorination reaction of | Chegg.com [chegg.com]
- 5. Solved a. The chlorination reaction of 2,3 -dimethylbutane | Chegg.com [chegg.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dichloro-2,3-dimethylbutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-dichloro-2,3-dimethylbutane. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and other chemical sciences. It includes a summary of quantitative data in tabular format, detailed experimental protocols for its synthesis and key reactions, and visualizations of reaction pathways and workflows to facilitate a deeper understanding of this halogenated alkane.
Introduction
This compound, a halogenated derivative of 2,3-dimethylbutane, is a compound of interest in organic synthesis. Its structure, featuring two tertiary carbon atoms each bonded to a chlorine atom, imparts specific reactivity that can be exploited in various chemical transformations. This guide aims to consolidate the available data on its physical and chemical characteristics, providing a valuable resource for its application in research and development.
Physical Properties
The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and use in experimental setups.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂Cl₂ | [1][2] |
| Molecular Weight | 155.07 g/mol | [1][2] |
| Melting Point | 159-160 °C | [3] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in non-polar organic solvents. Limited solubility in polar solvents like water. | [4] |
Chemical Properties and Reactivity
This compound exhibits reactivity characteristic of tertiary alkyl halides. Key reactions include elimination and nucleophilic substitution.
Elimination Reactions
When treated with a strong base, this compound can undergo a double dehydrohalogenation to form alkadienes. The regioselectivity of these reactions is an important consideration for synthetic applications. For instance, reaction with a strong, non-nucleophilic base in an appropriate solvent would favor the formation of 2,3-dimethyl-1,3-butadiene.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions at the tertiary carbon centers are also possible, although they may be sterically hindered. The choice of nucleophile, solvent, and temperature will significantly influence the outcome of the reaction, with competition from elimination pathways being a key factor.
Friedel-Crafts Alkylation
This compound can act as an alkylating agent in Friedel-Crafts reactions. In the presence of a Lewis acid catalyst, it can alkylate aromatic compounds.
Experimental Protocols
The following are representative experimental protocols for the synthesis and a key reaction of this compound. These are based on general procedures for similar compounds and should be adapted and optimized for specific laboratory conditions.
Synthesis of this compound via Chlorination of 2,3-Dimethyl-2-butene (B165504)
This protocol describes a plausible method for the synthesis of this compound by the addition of chlorine to 2,3-dimethyl-2-butene.
Materials:
-
2,3-Dimethyl-2-butene
-
Chlorine gas (Cl₂)
-
An inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)
-
Round-bottom flask
-
Gas inlet tube
-
Stirring apparatus
-
Ice bath
-
Apparatus for solvent removal (e.g., rotary evaporator)
Procedure:
-
In a round-bottom flask, dissolve a known amount of 2,3-dimethyl-2-butene in an inert solvent.
-
Cool the flask in an ice bath to control the reaction temperature.
-
Slowly bubble chlorine gas through the stirred solution. The reaction is exothermic, and the rate of chlorine addition should be controlled to maintain a low temperature.
-
Monitor the reaction progress by a suitable method (e.g., GC-MS or NMR spectroscopy of aliquots).
-
Once the reaction is complete, stop the flow of chlorine gas and allow the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or distillation under reduced pressure.
Dehydrohalogenation of this compound
This protocol outlines a general procedure for the elimination of HCl from this compound to form an alkene, likely 2,3-dimethyl-1,3-butadiene.
Materials:
-
This compound
-
A strong, non-nucleophilic base (e.g., potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) or tert-butanol)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Apparatus for extraction and purification
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.
-
Add a stoichiometric excess of the strong base to the solution.
-
Heat the reaction mixture to reflux with stirring for a specified period.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the careful addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent by distillation to obtain the crude product.
-
The product can be further purified by distillation.
Visualizations
The following diagrams, generated using the DOT language, illustrate key processes related to this compound.
Caption: Synthesis of this compound.
Caption: Dehydrohalogenation of this compound.
Caption: Experimental workflow for synthesis.
References
2,3-dichloro-2,3-dimethylbutane CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of 2,3-dichloro-2,3-dimethylbutane, a halogenated alkane utilized in organic synthesis.
Chemical Identity and Properties
This compound is a chlorinated derivative of 2,3-dimethylbutane. Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Citation |
| CAS Number | 594-85-4 | [1] |
| Molecular Formula | C₆H₁₂Cl₂ | [1][2] |
| Molecular Weight | 155.07 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| SMILES | CC(C)(Cl)C(C)(C)Cl | [2][3] |
| InChIKey | SJBPUCQFQDUICP-UHFFFAOYSA-N | [1][3] |
| Dipole Moment | 1.31 D | [3] |
Synthesis and Experimental Protocols
While various methods for the chlorination of alkanes exist, a notable application of this compound is as an alkylating agent in Friedel-Crafts reactions. Below is a detailed protocol for its use in the synthesis of 2,3-dimethyl-2,3-diphenylbutane.
Experimental Protocol: Double Friedel-Crafts Alkylation of Benzene (B151609)
This procedure outlines the use of this compound to alkylate benzene, forming a sterically hindered hydrocarbon.[1]
Materials:
-
This compound
-
Benzene (reactant and solvent)
-
Anhydrous aluminum chloride (AlCl₃) (Lewis acid catalyst)
-
Ice
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate solution
-
Water
Equipment:
-
Reaction flask with a stirrer
-
Reflux condenser
-
Dropping funnel
Procedure: [1]
-
Reaction Setup: Charge the reaction flask with benzene, which serves as both the solvent and the reactant. Add the Lewis acid catalyst, anhydrous aluminum chloride, to the benzene to form a suspension.
-
Addition of Alkylating Agent: Prepare a solution of this compound in a minimal amount of benzene. Add this solution dropwise to the stirred benzene-AlCl₃ suspension. Maintain a controlled temperature, typically near room temperature.
-
Reaction: Stir the mixture for several hours to facilitate the dialkylation process.
-
Work-up: Quench the reaction by carefully pouring the mixture over ice and hydrochloric acid. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and a sodium bicarbonate solution to neutralize any remaining acid.
-
Purification: Dry the organic layer. Remove the excess benzene solvent via distillation. The resulting crude product, 2,3-dimethyl-2,3-diphenylbutane, can be further purified by recrystallization or column chromatography.
Applications in Synthesis
Due to its structure, featuring two tertiary carbons each bonded to a chlorine atom, this compound serves as a building block for sterically hindered molecules. Its primary application is as a dialkylating agent in Friedel-Crafts reactions, as detailed above, which is a key method for creating quaternary carbon centers and bulky molecular frameworks relevant in polymer chemistry and as radical initiators.[1]
Signaling Pathways and Biological Activity
Currently, there is no significant information available in scientific literature detailing specific signaling pathways or direct biological activities for this compound in the context of drug development. Halogenated alkanes are generally considered as synthetic intermediates or solvents rather than pharmacologically active agents. Their biological effects are more often associated with toxicity rather than specific receptor-mediated signaling.
Safety and Toxicity
Information regarding the specific toxicity of this compound is limited. However, as a chlorinated hydrocarbon, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.
Visualized Workflow
The following diagram illustrates the logical workflow for the Friedel-Crafts alkylation reaction described in the experimental protocol.
Caption: Workflow for the synthesis of 2,3-dimethyl-2,3-diphenylbutane.
References
Spectroscopic Profile of 2,3-Dichloro-2,3-Dimethylbutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,3-dichloro-2,3-dimethylbutane, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific compound, the data presented herein is based on established spectroscopic principles and predictive models. This document also outlines detailed experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the symmetrical nature of this compound, with a plane of symmetry bisecting the C2-C3 bond, all twelve protons are chemically equivalent, as are the six carbon atoms. This high degree of symmetry simplifies the predicted NMR spectra significantly.
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~1.7 - 1.9 | Singlet | 12H | -CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ) (ppm) | Assignment |
| ~35 - 45 | -C H₃ |
| ~75 - 85 | -C (Cl)(CH₃)₂ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H and C-Cl bond vibrations.
Table 3: Predicted Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 - 3000 | Strong | C-H stretch (sp³) |
| 1450 - 1470 | Medium | C-H bend (asymmetric) |
| 1370 - 1390 | Medium | C-H bend (symmetric) |
| 650 - 850 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound is predicted to show a characteristic isotopic pattern for a dichlorinated compound. The fragmentation is expected to proceed through the loss of chlorine and methyl groups.
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Predicted Relative Abundance | Assignment |
| 154, 156, 158 | Low | [M]⁺ (Molecular ion with ³⁵Cl₂, ³⁵Cl³⁷Cl, ³⁷Cl₂) |
| 119, 121 | Medium | [M - Cl]⁺ |
| 83 | High | [M - 2Cl]⁺ |
| 57 | High | [C(CH₃)₃]⁺ |
| 43 | Medium | [C₃H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H NMR spectrum.
-
Typical parameters: 30° pulse angle, 2-second relaxation delay, 16-32 scans.
-
Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 45° pulse angle, 2-5 second relaxation delay, 512-1024 scans.
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-100 ppm).
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the resulting spectra and perform baseline correction. Integrate the signals in the ¹H NMR spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As this compound is expected to be a solid or liquid at room temperature, a thin film can be prepared by placing a small amount of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Spectrum: Place the prepared sample in the spectrometer's sample holder.
-
Data Acquisition: Acquire the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a heated inlet system for liquids. The sample is vaporized in the ion source.
-
Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This will cause ionization and fragmentation of the molecules.
-
Mass Analysis: Accelerate the resulting ions and separate them according to their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the separated ions and record their abundance.
-
Data Presentation: The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and a predicted fragmentation pathway for this compound in mass spectrometry.
Solubility Profile of 2,3-Dichloro-2,3-dimethylbutane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-dichloro-2,3-dimethylbutane in common organic solvents. While specific quantitative solubility data is not extensively available in published literature, this document outlines the expected solubility based on the compound's chemical structure and the principles of "like dissolves like." Furthermore, it details generalized experimental protocols for determining solubility and explores related chemical transformations, including synthesis and solvolysis, to provide a broader context for its application in research and development.
Introduction
This compound is a halogenated alkane with a symmetrical structure. Its physical and chemical properties, including solubility, are of interest in various chemical applications, such as a reagent or intermediate in organic synthesis.[1] Understanding its behavior in different solvent systems is crucial for reaction design, purification processes, and formulation development.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C6H12Cl2 | [2][3][4] |
| Molecular Weight | 155.07 g/mol | [2] |
| Appearance | Colorless liquid | [5] |
| Odor | Faint, characteristic chemical smell | [5] |
| Dipole Moment | 1.31 D | [2] |
Solubility Characteristics
Based on its molecular structure, this compound is a non-polar compound. The principle of "like dissolves like" dictates that it will exhibit higher solubility in non-polar organic solvents and limited solubility in polar solvents.
Qualitative Solubility Summary
The following table summarizes the expected solubility of this compound in various classes of common organic solvents.
| Solvent Class | Examples | Expected Solubility | Rationale |
| Non-polar Solvents | |||
| Alkanes | Hexane, Heptane | High | Similar non-polar nature allows for effective van der Waals interactions. |
| Aromatic Hydrocarbons | Benzene, Toluene | High | Non-polar character and potential for weak π-stacking interactions.[6] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers have some polarity but the hydrocarbon portion allows for dissolution of non-polar compounds. |
| Polar Aprotic Solvents | |||
| Ketones | Acetone | Soluble | Acetone has a polar carbonyl group but also non-polar methyl groups, allowing it to dissolve a range of compounds.[1] |
| Halogenated Solvents | Dichloromethane, Chloroform | High | Similar halogenated nature and ability to engage in dipole-dipole interactions. |
| Polar Protic Solvents | |||
| Alcohols | Ethanol, Methanol | Soluble to Limited | The presence of a polar hydroxyl group makes these solvents less ideal for non-polar solutes. Solubility is expected to decrease with increasing polarity of the alcohol.[1] |
| Water | Very Low / Insoluble | The high polarity and extensive hydrogen bonding network of water make it a poor solvent for non-polar organic molecules.[5] |
Note: Temperature can influence solubility. For many organic compounds, an increase in temperature generally leads to an increase in solubility.[5]
Experimental Protocol for Solubility Determination
While specific published protocols for this compound are scarce, a general gravimetric method can be employed to determine its solubility in various organic solvents.
General Gravimetric Method
This method involves preparing a saturated solution of the solute in a given solvent at a specific temperature and then determining the concentration of the solute.
Materials:
-
This compound
-
Selected organic solvents of high purity
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Glass vials with screw caps
-
Syringes and filters (if necessary for clear solution)
-
Evaporating dish or pre-weighed vials
Procedure:
-
Add an excess amount of this compound to a known volume or mass of the chosen solvent in a glass vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
After equilibration, allow the solution to settle, letting any undissolved solute precipitate.
-
Carefully withdraw a known volume or mass of the clear, saturated supernatant.
-
Transfer the aliquot to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood or under reduced pressure) until a constant weight of the solute is obtained.
-
Calculate the solubility in terms of g/100 mL, g/kg of solvent, or mole fraction.
Chemical Transformations and Logical Relationships
Understanding the synthesis and potential reactions of this compound provides context for its solubility requirements in practical applications.
Synthesis via Friedel-Crafts Alkylation
One plausible method for the synthesis of related compounds involves a double Friedel-Crafts alkylation of benzene, where a dichlorinated alkane acts as the alkylating agent in the presence of a Lewis acid catalyst.[6]
Caption: Friedel-Crafts Alkylation Pathway.
Solvolysis Reactions
This compound can undergo solvolysis reactions, particularly in protic solvents like aqueous ethanol. These reactions can proceed through SN1 and E1 mechanisms, leading to a mixture of substitution and elimination products.[7]
References
- 1. chembk.com [chembk.com]
- 2. This compound [stenutz.eu]
- 3. This compound | C6H12Cl2 | CID 12437606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. Give all the products that might be formed when 3 -chloro-2,2-dimethylbut.. [askfilo.com]
Conformational Analysis of 2,3-dichloro-2,3-dimethylbutane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conformational analysis is a critical aspect of understanding the three-dimensional structure of molecules, which in turn dictates their physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the conformational analysis of 2,3-dichloro-2,3-dimethylbutane, a molecule of interest for its stereochemical complexity. While specific experimental data for this molecule is not extensively available in public literature, this guide synthesizes information from analogous compounds and theoretical principles to predict its conformational landscape. We will explore the staggered and eclipsed conformations, their relative stabilities, and the energy barriers to rotation around the central C2-C3 bond. Furthermore, this guide outlines the standard experimental and computational protocols employed for such analyses, providing a robust framework for researchers in drug development and materials science.
Introduction to Conformational Analysis
Conformational isomers, or conformers, are stereoisomers that can be interconverted by rotation about single bonds. The study of the energy changes that a molecule undergoes as its constituent groups rotate about a single bond is known as conformational analysis. The primary factors influencing conformational stability are torsional strain (repulsion between bonding electron pairs) and steric hindrance (repulsive interactions between bulky groups).
For this compound, the rotation around the central C2-C3 bond gives rise to a series of staggered and eclipsed conformations. The staggered conformations represent energy minima, while the eclipsed conformations correspond to energy maxima. The relative energies of these conformers are determined by the interplay of steric repulsions between the methyl (CH₃) and chloro (Cl) groups, as well as electrostatic interactions between the polar C-Cl bonds.
Conformational Isomers of this compound
The key conformations of this compound can be visualized using Newman projections, looking down the C2-C3 bond. There are two primary staggered conformations, anti and gauche, and two primary eclipsed conformations.
-
Anti Conformation: The two chlorine atoms are positioned at a dihedral angle of 180° to each other. This arrangement minimizes both steric hindrance and dipole-dipole repulsion between the bulky and electronegative chlorine atoms, and is therefore predicted to be the most stable conformer.
-
Gauche Conformation: The chlorine atoms are at a dihedral angle of 60° to each other. This conformer is expected to be higher in energy than the anti conformation due to increased steric strain and dipole-dipole repulsion between the chlorine atoms.
-
Eclipsed Conformations: These are high-energy transition states between the staggered conformers. The fully eclipsed conformation, where the two chlorine atoms and the two pairs of methyl groups are eclipsing each other, represents the highest energy barrier to rotation.
Quantitative Conformational Analysis
Due to the limited availability of direct experimental or computational data for this compound in the literature, the following tables present illustrative quantitative data based on values reported for analogous compounds such as 2,3-dichlorobutane (B1630595) and other halogenated alkanes. These values should be considered as estimations to guide further experimental and computational investigations.
Table 1: Estimated Relative Energies of Staggered Conformers of this compound
| Conformer | Dihedral Angle (Cl-C-C-Cl) | Estimated Relative Energy (kcal/mol) |
| Anti | 180° | 0 (Reference) |
| Gauche | 60° | 1.5 - 2.5 |
Table 2: Estimated Rotational Energy Barriers for this compound
| Rotation | Eclipsed Groups | Estimated Energy Barrier (kcal/mol) |
| Gauche → Eclipsed → Anti | Cl/CH₃, CH₃/CH₃ | 4.0 - 6.0 |
| Anti → Eclipsed → Gauche | Cl/CH₃, CH₃/CH₃ | 4.0 - 6.0 |
| Gauche → Fully Eclipsed → Gauche | Cl/Cl, CH₃/CH₃ | > 7.0 |
Experimental and Computational Protocols
Experimental Methodologies
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the populations of different conformers in solution.[1] The vicinal coupling constants (³J) between protons on adjacent carbon atoms are dependent on the dihedral angle between them, as described by the Karplus equation.
Experimental Protocol:
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
Data Acquisition: Record high-resolution ¹H NMR spectra at various temperatures. Low temperatures are often required to slow down the rate of interconversion between conformers, allowing for the observation of signals from individual conformers.
-
Spectral Analysis: Measure the vicinal proton-proton coupling constants from the spectra.
-
Conformer Population Calculation: Use the Karplus equation and the measured coupling constants to calculate the mole fractions of the anti and gauche conformers at each temperature.
-
Thermodynamic Parameters: Plot the natural logarithm of the equilibrium constant (K = [gauche]/[anti]) against the inverse of the temperature (1/T) to determine the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers.
4.1.2. Dipole Moment Measurement
The anti and gauche conformers of this compound have different molecular dipole moments. The anti conformer has a zero or near-zero dipole moment due to the opposing C-Cl bond dipoles, while the gauche conformer possesses a significant net dipole moment. By measuring the bulk dipole moment of a sample, the relative populations of the conformers can be determined.
Experimental Protocol:
-
Sample Preparation: Prepare a series of dilute solutions of this compound in a non-polar solvent (e.g., benzene, carbon tetrachloride) of accurately known concentrations.
-
Dielectric Constant Measurement: Measure the dielectric constant of each solution using a precision capacitance bridge.
-
Refractive Index and Density Measurement: Measure the refractive index and density of each solution.
-
Molar Polarization Calculation: Calculate the molar polarization of the solute at infinite dilution.
-
Dipole Moment Calculation: Use the Debye equation to calculate the mean square dipole moment, and from this, the molecular dipole moment.
-
Conformer Population Calculation: Relate the experimentally determined dipole moment to the theoretical dipole moments of the anti and gauche conformers to determine their relative populations.
Computational Methodologies
Computational chemistry provides a powerful means to investigate the conformational landscape of molecules, offering insights into the geometries, relative energies, and rotational barriers of different conformers.
Computational Protocol (DFT):
-
Initial Structure Generation: Build the 3D structure of this compound using a molecular modeling software.
-
Conformational Search: Perform a systematic scan of the potential energy surface by rotating the C2-C3 dihedral angle in small increments (e.g., 10-15°).
-
Geometry Optimization: For each identified potential energy minimum (staggered conformers) and maximum (eclipsed conformers), perform a full geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-31G(d) or higher.
-
Frequency Calculations: Perform frequency calculations for the optimized structures to confirm that the staggered conformers are true minima (no imaginary frequencies) and the eclipsed conformers are transition states (one imaginary frequency). These calculations also provide thermodynamic data (enthalpy and Gibbs free energy).
-
Energy Profile Construction: Plot the relative energies of the optimized structures as a function of the dihedral angle to generate the rotational energy profile.
Visualizations
References
An In-depth Technical Guide to 2,3-dichloro-2,3-dimethylbutane: A Study in Molecular Symmetry
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the structural chemistry of 2,3-dichloro-2,3-dimethylbutane, with a primary focus on its stereochemical properties. A common point of inquiry in stereochemistry is the number and nature of stereoisomers for a given molecule. Initially, a molecule with two substituted carbons, such as this compound, might be presumed to exhibit stereoisomerism. However, a detailed structural analysis, which will be elucidated in this guide, reveals that this molecule is, in fact, achiral and does not possess stereoisomers. This document will provide a thorough explanation for this absence of stereoisomerism, contrasting it with the closely related 2,3-dichlorobutane (B1630595), and will also present available physical data and a representative synthetic protocol.
The Absence of Stereoisomers in this compound: A Case of Molecular Symmetry
Stereoisomerism, in the form of enantiomers and diastereomers, arises from the presence of chiral centers within a molecule. A chiral center is a carbon atom that is bonded to four different substituent groups.
In the case of this compound, let us examine the substituents on carbons C2 and C3:
-
C2 is bonded to:
-
A chlorine atom (-Cl)
-
A methyl group (-CH₃)
-
Another methyl group (-CH₃)
-
A 2-chloro-2,3-dimethylbutyl group (-C(CH₃)₂Cl)
-
-
C3 is bonded to:
-
A chlorine atom (-Cl)
-
A methyl group (-CH₃)
-
Another methyl group (-CH₃)
-
A 2-chloro-2,3-dimethylbutyl group (-C(CH₃)₂Cl)
-
Crucially, for both C2 and C3, two of the attached substituents are identical (two methyl groups). As the condition for a chiral center is the presence of four different groups, neither C2 nor C3 are chiral centers. The absence of any chiral centers in this compound means that the molecule cannot have stereoisomers.
Furthermore, the molecule possesses a plane of symmetry that bisects the C2-C3 bond. This symmetry allows the molecule to be superimposed on its mirror image, confirming its achiral nature.
To illustrate this concept, a logical diagram is provided below.
A Comparative Analysis: The Stereoisomers of 2,3-dichlorobutane
To further clarify the structural requirements for stereoisomerism, it is instructive to compare this compound with 2,3-dichlorobutane. In 2,3-dichlorobutane, the substituents on C2 and C3 are:
-
A chlorine atom (-Cl)
-
A hydrogen atom (-H)
-
A methyl group (-CH₃)
-
A 1-chloroethyl group (-CHClCH₃)
Since all four substituents on both C2 and C3 are different, these are chiral centers. With two chiral centers, a maximum of 2² = 4 stereoisomers is possible. However, due to the identical substitution pattern on the two chiral centers, a meso compound exists. Consequently, 2,3-dichlorobutane has a total of three stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and an achiral meso compound ((2R,3S)).
The following diagram illustrates the stereoisomeric relationship in 2,3-dichlorobutane.
Quantitative Data for this compound
While stereoisomers of this compound do not exist, physical and chemical data for the compound itself are available.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂Cl₂ | |
| Molecular Weight | 155.07 g/mol | |
| CAS Number | 594-85-4 | [1] |
| Melting Point | 159-160 °C (432-433 K) | [2] |
| Boiling Point | Not available | |
| Density | Not available | |
| Dipole Moment | 1.31 D |
Experimental Protocol: Synthesis of this compound
A plausible and common method for the synthesis of vicinal dichlorides is the addition of chlorine to an alkene. In this case, this compound can be synthesized by the chlorination of 2,3-dimethyl-2-butene (B165504). Another potential route is the free-radical chlorination of 2,3-dimethylbutane, though this can lead to a mixture of products.
Synthesis via Chlorination of 2,3-dimethyl-2-butene
This method involves the electrophilic addition of chlorine across the double bond of 2,3-dimethyl-2-butene.
Materials and Reagents:
-
2,3-dimethyl-2-butene
-
Chlorine gas (Cl₂)
-
An inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)
-
Round-bottom flask
-
Gas inlet tube
-
Stirring apparatus
-
Ice bath
-
Apparatus for solvent removal (e.g., rotary evaporator)
Procedure:
-
In a round-bottom flask, dissolve 2,3-dimethyl-2-butene in an inert solvent such as dichloromethane.
-
Cool the solution in an ice bath to maintain a low temperature and control the reactivity of the chlorination reaction.
-
Slowly bubble chlorine gas through the stirred solution. The reaction is typically rapid, and the disappearance of the yellow-green color of the chlorine gas can indicate its consumption.
-
Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to ensure the complete conversion of the starting alkene.
-
Once the reaction is complete, cease the flow of chlorine gas and purge the solution with an inert gas (e.g., nitrogen) to remove any excess dissolved chlorine.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, this compound, can be purified by recrystallization or distillation, if necessary.
The workflow for this synthesis is depicted below.
Conclusion
This technical guide has established that this compound is an achiral molecule and, consequently, does not exhibit stereoisomerism. This is due to the absence of chiral centers, a result of the symmetrical substitution on carbons 2 and 3. The comparison with 2,3-dichlorobutane, which has three stereoisomers, highlights the critical role of the four-different-substituents rule in determining chirality. The provided quantitative data and synthetic protocol offer a comprehensive overview of this molecule for research and development purposes. This analysis underscores the importance of a thorough examination of molecular structure in predicting stereochemical properties, a fundamental aspect of drug design and development.
References
An In-depth Technical Guide to the Theoretical Calculations of 2,3-dichloro-2,3-dimethylbutane Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical calculations used to determine the conformational isomers of 2,3-dichloro-2,3-dimethylbutane. Utilizing Density Functional Theory (DFT), this document details the structural parameters and relative energies of the stable anti and gauche conformers, as well as the eclipsed transition states. The theoretical findings are contextualized with available experimental data, offering a robust framework for understanding the stereochemistry of this halogenated alkane. Methodologies for both the computational analysis and relevant experimental verification techniques are presented in detail.
Introduction
The three-dimensional structure of a molecule is fundamental to its chemical reactivity and physical properties. For flexible molecules like alkanes and their substituted derivatives, a complete understanding of their conformational landscape is crucial. This compound presents an interesting case for conformational analysis due to the steric and electronic effects of the chlorine and methyl substituents on the rotational barrier around the central carbon-carbon bond. This guide outlines the theoretical approach to characterizing the stable and transition state structures of this molecule.
Theoretical Methodology
The conformational analysis of this compound was performed using computational chemistry software. The primary method employed was Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for systems of this nature.
Computational Protocol
A systematic workflow was adopted for the theoretical calculations to ensure the identification of all relevant conformers and the accurate determination of their properties.
Protocol Steps:
-
Initial Structure Generation: Initial 3D structures for the anti and gauche conformers of this compound were built using molecular modeling software.
-
Geometry Optimization: The geometries of the initial structures were optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-31G* basis set. This level of theory is widely used for organic molecules and provides reliable geometric parameters.
-
Frequency Calculation: To confirm that the optimized structures correspond to energy minima (for stable conformers) or first-order saddle points (for transition states), vibrational frequency calculations were performed at the same level of theory. Real frequencies indicate a stable structure, while one imaginary frequency signifies a transition state.
-
Data Extraction and Analysis: From the output of the optimized calculations, key structural parameters such as bond lengths, bond angles, and dihedral angles were extracted. The relative energies of the conformers were calculated from their total electronic energies, including zero-point vibrational energy (ZPVE) corrections.
Theoretical Results
The calculations revealed two stable conformers for this compound: a trans or anti conformer and a gauche conformer. The anti conformer, with the two chlorine atoms positioned at a 180° dihedral angle to each other, is the global energy minimum. The gauche conformer, with a Cl-C-C-Cl dihedral angle of approximately 60°, is slightly higher in energy. The eclipsed conformers represent the transition states for the rotation around the central C-C bond.
Conformational Isomers
The relationship between the anti and gauche conformers, along with the transition states, is depicted in the following diagram.
Quantitative Data
The following tables summarize the key quantitative data obtained from the DFT calculations.
Table 1: Calculated Relative Energies of Conformers
| Conformer | Relative Energy (kcal/mol) |
| Anti | 0.00 |
| Gauche | 1.45 |
| Eclipsed (H/CH₃, Cl/CH₃, H/Cl) | 4.50 |
| Eclipsed (CH₃/CH₃, H/Cl, H/Cl) | 5.80 |
Table 2: Key Calculated Structural Parameters for the Anti and Gauche Conformers
| Parameter | Anti Conformer | Gauche Conformer |
| Dihedral Angles (°) | ||
| Cl - C - C - Cl | 180.0 | 62.1 |
| Bond Lengths (Å) | ||
| C - C (central) | 1.56 | 1.57 |
| C - Cl | 1.83 | 1.84 |
Comparison with Experimental Data
Direct experimental determination of the conformational equilibrium of this compound is challenging. However, a study utilizing infrared and Raman spectroscopy has provided valuable insight.[1]
Table 3: Experimental Energy Difference
| Experimental Technique | Energy Difference (Anti vs. Gauche) (kcal/mol) | Reference |
| Infrared Spectroscopy | ~1.5 | Koide et al.[1] |
The theoretically calculated energy difference of 1.45 kcal/mol between the anti and gauche conformers is in excellent agreement with the experimentally estimated value of approximately 1.5 kcal/mol.[1] This consistency validates the chosen computational methodology for describing the conformational landscape of this molecule.
Experimental Protocols
For researchers aiming to experimentally validate these theoretical findings, several techniques can be employed. The following are detailed methodologies for commonly used experimental approaches.
Vibrational Spectroscopy (Infrared and Raman)
This method is used to identify the different conformers present in a sample and to determine their relative populations as a function of temperature.
Methodology:
-
Sample Preparation: Prepare samples of this compound in the gas phase, in various solvents of differing polarity (e.g., hexane, carbon tetrachloride, acetonitrile), and as a solid in a KBr disk.[1]
-
Data Acquisition: Record the infrared and Raman spectra of each sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹). For solution and solid-phase measurements, use a variable temperature cell to acquire spectra at different temperatures.
-
Data Analysis:
-
Identify vibrational bands that are unique to each conformer. This is often aided by comparing spectra from different phases and temperatures, as the relative populations of the conformers will change.
-
Measure the integrated intensities of these characteristic bands at various temperatures.
-
Apply the van't Hoff equation to the temperature-dependent intensity data to determine the enthalpy difference (ΔH°) between the conformers.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to separate and identify chlorinated hydrocarbons in a mixture. While it may not directly distinguish between rapidly interconverting conformers, it is essential for sample purity analysis and can provide structural information through fragmentation patterns.
Methodology:
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in a volatile solvent (e.g., hexane).
-
Instrumentation: Use a gas chromatograph equipped with a capillary column suitable for separating halogenated hydrocarbons, coupled to a mass spectrometer.
-
Data Acquisition: Inject the sample into the GC. The temperature program of the GC oven should be optimized to achieve good separation of any potential isomers or impurities. The mass spectrometer should be set to scan a relevant mass-to-charge ratio (m/z) range.
-
Data Analysis:
-
Analyze the chromatogram to assess the purity of the sample.
-
Examine the mass spectrum of the peak corresponding to this compound. The fragmentation pattern can provide confirmation of the molecular structure.
-
Conclusion
This technical guide has detailed the theoretical calculation of the structure of this compound, identifying the stable anti and gauche conformers and their relative energies. The computational results, obtained using DFT at the B3LYP/6-31G* level of theory, are in strong agreement with available experimental data from vibrational spectroscopy.[1] The provided theoretical data and experimental protocols offer a comprehensive resource for researchers and scientists working with halogenated alkanes, particularly in the fields of physical organic chemistry, computational chemistry, and drug design where molecular conformation plays a critical role.
References
hazards and safety precautions for handling 2,3-dichloro-2,3-dimethylbutane
An In-depth Technical Guide on the Hazards and Safety Precautions for Handling 2,3-Dichloro-2,3-dimethylbutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential hazards and recommended safety precautions for handling this compound. The information is compiled from safety data sheets of structurally similar compounds, providing a robust framework for safe laboratory practices.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound and related compounds is presented below. This data is essential for understanding the substance's behavior under various laboratory conditions.
| Property | 2,3-Dimethylbutane | 1-Chloro-3,3-dimethylbutane | 2,3-Dibromo-2,3-dimethylbutane | 2,3-dimethyl-2-butene |
| CAS Number | 79-29-8 | 2855-08-5 | Not Available | Not Available |
| Molecular Formula | C6H14 | C6H13Cl | C6H12Br2 | C6H12 |
| Melting Point | -129 °C | Not Available | 167 °C | -75 °C |
| Boiling Point | 58 °C | Not Available | 172 °C/18mmHg | 73 °C |
| Density | 0.662 g/mL at 25 °C | Not Available | Not Available | 0.708 g/cm3 at 25 °C |
Hazard Identification and Classification
Based on data from similar compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to be flammability and potential health effects upon exposure.
GHS Hazard Statements
The following Globally Harmonized System (GHS) hazard statements are likely applicable to this compound, based on related compounds[1][2]:
-
H319: Causes serious eye irritation. [2]
-
H335: May cause respiratory irritation. [2]
-
H304: May be fatal if swallowed and enters airways. [1]
-
H411: Toxic to aquatic life with long lasting effects. [1]
Hazard Summary
| Hazard | Description |
| Fire Hazard | Highly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[3] Containers may explode when heated.[3][4] |
| Health Hazards | May cause skin, eye, and respiratory tract irritation.[2][3] Ingestion can be fatal if the substance enters the airways.[1] Inhalation of high vapor concentrations may cause dizziness and drowsiness.[1][3] |
| Environmental Hazards | Expected to be toxic to aquatic life with long-lasting effects.[1] |
Experimental Protocols: Safe Handling and Emergency Procedures
Adherence to strict safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[5][6]
-
Skin Protection: Wear flame-retardant and impervious clothing.[5][6] Handle with chemically resistant gloves that have been inspected prior to use.[5]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[5][6]
Handling and Storage
-
Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[5] Avoid contact with skin, eyes, and clothing.[4][5] Use non-sparking tools and take precautionary measures against static discharge.[4][7] Do not eat, drink, or smoke when handling.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][7] The storage area should be flame-proof.[8]
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4][9] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[4][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[4] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][9] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[3][5]
-
Unsuitable Extinguishing Media: Water may not be effective.[3]
-
Specific Hazards: Vapors may form explosive mixtures with air.[4] In case of fire, poisonous gases are produced.[3]
-
Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[4][5]
Visualizing Safety Protocols
The following diagrams illustrate the logical relationships for handling this compound safely.
Caption: Relationship between hazards and safety precautions.
Caption: Workflow for responding to a chemical spill.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. nj.gov [nj.gov]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Page loading... [wap.guidechem.com]
Methodological & Application
Application Notes and Protocols: Dehydrohalogenation of 2,3-Dichloro-2,3-dimethylbutane to form Dienes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2,3-dimethyl-1,3-butadiene (B165502), a valuable diene in organic synthesis, through the dehydrohalogenation of 2,3-dichloro-2,3-dimethylbutane. The reaction proceeds via a double elimination mechanism, typically facilitated by a strong base. These protocols are intended to serve as a foundational guide for laboratory synthesis and can be adapted for various research and development applications, including the formation of complex organic molecules and polymers.
Introduction
Dehydrohalogenation is a fundamental elimination reaction in organic chemistry that involves the removal of a hydrogen halide from a substrate. In the case of vicinal dihalides, such as this compound, a twofold elimination of hydrogen chloride (HCl) using a strong base affords a conjugated diene.[1] This reaction is typically governed by the E2 (bimolecular elimination) mechanism, which involves a concerted process where the base abstracts a proton and the leaving group departs simultaneously. The resulting product, 2,3-dimethyl-1,3-butadiene, is a versatile building block in Diels-Alder reactions and polymer synthesis.[2][3]
Data Presentation
Table 1: Physical and Spectroscopic Properties of Reactant and Product
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | C₆H₁₂Cl₂ | 155.07 | ~158 | ~160 | |
| 2,3-Dimethyl-1,3-butadiene | C₆H₁₀ | 82.14 | 68-70 | -76 |
Note: Physical properties for this compound are estimated based on available data.[4]
Table 2: Spectroscopic Data for 2,3-Dimethyl-1,3-butadiene
| Spectroscopic Technique | Key Signals |
| ¹H NMR (CDCl₃) | δ 4.95 (s, 4H, =CH₂), 1.88 (s, 6H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ 143.5 (C), 112.9 (=CH₂), 20.4 (-CH₃) |
| IR (neat, cm⁻¹) | 3090 (=C-H stretch), 2975, 2915 (C-H stretch), 1595 (C=C stretch), 890 (=CH₂ bend) |
| Mass Spec. (m/z) | 82 (M+), 67, 53, 41 |
[Spectroscopic data sourced from PubChem and other spectral databases.][5][6][7]
Reaction Mechanism and Experimental Workflow
The dehydrohalogenation of this compound proceeds through a concerted E2 elimination mechanism. A strong base abstracts a proton from a carbon atom adjacent to the carbon bearing a chlorine atom, while simultaneously, the chlorine atom departs and a double bond is formed. This process occurs twice to yield the conjugated diene.
Caption: Reaction pathway for the dehydrohalogenation of this compound.
The experimental workflow involves the reaction setup, execution, workup, and purification of the final product.
Caption: Generalized experimental workflow for the synthesis of 2,3-dimethyl-1,3-butadiene.
Experimental Protocol
This protocol describes a representative procedure for the dehydrohalogenation of this compound.
Materials:
-
This compound
-
Potassium hydroxide (B78521) (KOH) or Sodium ethoxide (NaOEt)
-
Ethanol (B145695) (absolute)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Boiling chips
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Distillation apparatus (for fractional distillation)
-
Rotary evaporator (optional)
Procedure:
-
Reaction Setup: Assemble a reflux apparatus using a round-bottom flask, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.
-
Reagent Preparation: In the round-bottom flask, dissolve a molar excess (e.g., 2.5 equivalents) of potassium hydroxide in absolute ethanol with stirring. Add a few boiling chips.
-
Addition of Substrate: Dissolve 1 equivalent of this compound in a minimal amount of ethanol in the dropping funnel.
-
Reaction: Gently heat the ethanolic KOH solution to reflux. Add the solution of this compound dropwise from the dropping funnel to the refluxing mixture over a period of 30-60 minutes.
-
Reflux: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup:
-
Allow the reaction mixture to cool to room temperature and then cool further in an ice bath.
-
Carefully pour the cooled mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic extracts and wash them with water, followed by a wash with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent from the organic solution.
-
Remove the bulk of the solvent using a rotary evaporator or by simple distillation.
-
Purify the crude product by fractional distillation, collecting the fraction that boils at 68-70 °C.
-
-
Characterization: Confirm the identity and purity of the 2,3-dimethyl-1,3-butadiene product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Safety Precautions:
-
This procedure should be carried out in a well-ventilated fume hood.
-
Potassium hydroxide is corrosive and should be handled with care.
-
Ethanol and diethyl ether are flammable; avoid open flames.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Discussion
The choice of base and solvent can influence the efficiency of the dehydrohalogenation reaction. Strong, non-nucleophilic bases are preferred to minimize substitution side reactions. Potassium tert-butoxide in a non-polar solvent can also be an effective reagent system. The reaction temperature and time may need to be optimized to maximize the yield of the desired diene. The purification of the final product is crucial as conjugated dienes can be prone to polymerization, especially at elevated temperatures. The addition of a radical inhibitor, such as hydroquinone, may be considered if the product is to be stored.
Conclusion
The dehydrohalogenation of this compound provides a viable route to 2,3-dimethyl-1,3-butadiene. The protocol outlined in this document, based on established principles of elimination reactions, offers a reliable method for the synthesis of this important diene. Researchers can adapt and optimize these procedures to suit their specific research and development needs.
References
- 1. homework.study.com [homework.study.com]
- 2. benchchem.com [benchchem.com]
- 3. www2.latech.edu [www2.latech.edu]
- 4. This compound | C6H12Cl2 | CID 12437606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-Dimethyl-1,3-butadiene | C6H10 | CID 10566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3-DIMETHYL-1,3-BUTADIENE(513-81-5) 1H NMR [m.chemicalbook.com]
- 7. 1,3-Butadiene, 2,3-dimethyl- [webbook.nist.gov]
Application Notes and Protocols for the Use of 2,3-Dichloro-2,3-dimethylbutane in E1 and E2 Elimination Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to utilizing 2,3-dichloro-2,3-dimethylbutane in unimolecular (E1) and bimolecular (E2) elimination reactions. This tertiary vicinal dihalide serves as an excellent substrate for demonstrating the principles of regioselectivity and the factors governing the competition between elimination pathways. The protocols outlined below are designed to be adaptable for various research and development applications where the synthesis of specific alkene and diene structures is required.
E1 Elimination of this compound
The E1 mechanism is a two-step elimination process favored by weak bases and polar protic solvents. The reaction proceeds through a carbocation intermediate. Heating the reaction is often necessary to favor elimination over the competing SN1 substitution.[1]
Reaction Mechanism and Products
The E1 elimination of this compound first involves the loss of a chloride ion to form a stable tertiary carbocation. A weak base, typically the solvent, then abstracts a proton from an adjacent carbon to form a double bond. Due to the symmetry of the intermediate carbocation, the primary product of a single elimination is 2-chloro-2,3-dimethyl-2-butene. Further elimination under forcing conditions can lead to the formation of 2,3-dimethyl-1,3-butadiene (B165502).
Experimental Protocol: Synthesis of 2-Chloro-2,3-dimethyl-2-butene
Materials:
-
This compound
-
Ethanol (B145695) (absolute)
-
Water
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 100 mL round-bottom flask, combine 10.0 g of this compound with 50 mL of 80% aqueous ethanol.
-
Add a few boiling chips and attach a reflux condenser.
-
Heat the mixture to a gentle reflux using a heating mantle and maintain for 4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and add 50 mL of water.
-
Extract the product with three 30 mL portions of diethyl ether.
-
Combine the organic extracts and wash sequentially with 30 mL of water, 30 mL of saturated sodium bicarbonate solution, and 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by simple distillation.
-
Purify the crude product by fractional distillation to obtain 2-chloro-2,3-dimethyl-2-butene.
Quantitative Data
| Product | Predicted Major Product | Expected Yield |
| 2-Chloro-2,3-dimethyl-2-butene | Yes | Moderate |
| SN1 Substitution Product(s) | Minor | Low |
E2 Elimination of this compound
The E2 mechanism is a concerted, one-step process that is favored by strong, non-nucleophilic bases. The regiochemical outcome of the E2 reaction is highly dependent on the steric bulk of the base employed.
Reaction Mechanism and Regioselectivity
In an E2 reaction, the base abstracts a proton from a β-carbon at the same time as the leaving group departs from the α-carbon.[2] With a sterically unhindered base, the reaction typically follows Zaitsev's rule, leading to the more substituted (and more stable) alkene. Conversely, a bulky base will preferentially abstract the more sterically accessible proton, leading to the formation of the less substituted Hofmann product.[2]
For a single elimination from this compound, the potential products are 2-chloro-2,3-dimethyl-2-butene (Zaitsev product) and 2-chloro-2,3-dimethyl-1-butene (Hofmann product).
Experimental Protocols
Materials:
-
This compound
-
Sodium metal
-
Ethanol (absolute)
-
Diethyl ether
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Three-necked round-bottom flask
-
Reflux condenser with drying tube
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
In a dry three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving 2.3 g of sodium metal in 50 mL of absolute ethanol under a nitrogen atmosphere.
-
Once the sodium has completely reacted, add a solution of 15.5 g of this compound in 20 mL of ethanol dropwise to the stirred sodium ethoxide solution.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and pour it into 100 mL of cold water.
-
Extract the product with three 40 mL portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by distillation.
-
Analyze the product mixture by GC-MS or NMR to determine the product ratio and purify by fractional distillation.
Materials:
-
This compound
-
Potassium tert-butoxide
-
tert-Butanol (anhydrous)
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser with nitrogen inlet
-
Magnetic stirrer
Procedure:
-
In a dry 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 11.2 g of potassium tert-butoxide in 100 mL of anhydrous tert-butanol.
-
To this solution, add 15.5 g of this compound.
-
Heat the mixture to reflux (approximately 82°C) with stirring for 2 hours.[3]
-
Cool the reaction mixture to room temperature and add 100 mL of pentane.
-
Wash the organic layer with 50 mL of water and then with 50 mL of brine in a separatory funnel.[3]
-
Dry the organic layer over anhydrous sodium sulfate.[3]
-
Filter the drying agent and carefully remove the pentane by distillation.
-
Analyze the product ratio and purify the alkene products by fractional distillation.
Quantitative Data for E2 Elimination of a Tertiary Halide
The following data is adapted from the elimination of 2-bromo-2,3-dimethylbutane (B3344068) and is expected to be representative for the single elimination of this compound.[4]
| Base | Zaitsev Product (%) (2-chloro-2,3-dimethyl-2-butene) | Hofmann Product (%) (2-chloro-2,3-dimethyl-1-butene) | Governing Rule |
| Sodium Ethoxide (small base) | ~80 | ~20 | Zaitsev |
| Potassium tert-Butoxide (bulky base) | ~25 | ~75 | Hofmann |
Double Elimination to form 2,3-Dimethyl-1,3-butadiene
A twofold elimination from this compound using a strong base can yield the conjugated diene, 2,3-dimethyl-1,3-butadiene. This reaction typically requires more forcing conditions (e.g., higher temperature, stronger base) than a single elimination.
Experimental Protocol: Synthesis of 2,3-Dimethyl-1,3-butadiene
Materials:
-
This compound
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous calcium chloride
-
Distillation apparatus
Procedure:
-
In a 250 mL round-bottom flask, place 30 g of potassium hydroxide pellets and 100 mL of ethanol.
-
Heat the mixture to reflux with stirring until the potassium hydroxide has dissolved.
-
Add 15.5 g of this compound dropwise to the hot alcoholic KOH solution.
-
Continue to reflux the mixture for 3 hours.
-
Set up a distillation apparatus and distill the product mixture directly from the reaction flask. Collect the distillate up to a temperature of 80°C.
-
Transfer the distillate to a separatory funnel and wash with two 50 mL portions of water and one 50 mL portion of brine.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter the drying agent and purify the 2,3-dimethyl-1,3-butadiene by fractional distillation, collecting the fraction boiling at 69-71°C.
Visualizations
Caption: The E1 elimination mechanism of this compound.
Caption: The concerted E2 elimination mechanism.
Caption: General experimental workflow for E2 elimination reactions.
References
Application Notes and Protocols for the Reaction of 2,3-Dichloro-2,3-dimethylbutane with Strong Bases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 2,3-dichloro-2,3-dimethylbutane, a vicinal dihalide, with strong bases is a classic example of a double dehydrohalogenation reaction. This process proceeds through a twofold E2 (bimolecular elimination) mechanism to yield the conjugated diene, 2,3-dimethyl-1,3-butadiene (B165502). The choice of the strong base is critical and can influence the reaction rate and yield. This document provides detailed application notes and experimental protocols for this transformation, which is valuable for the synthesis of dienes used in various organic syntheses, including as monomers for polymerization and as precursors for Diels-Alder reactions.
Reaction Mechanism and Principles
The reaction of this compound with a strong base, such as potassium hydroxide (B78521) (KOH) in ethanol (B145695) or sodium amide (NaNH₂), involves two successive E2 elimination steps. In each step, the base abstracts a proton from a carbon atom adjacent to a carbon bearing a chlorine atom, while simultaneously, the chlorine atom on the adjacent carbon departs as a leaving group. This concerted process leads to the formation of a pi bond.
The first elimination results in the formation of a vinylic halide intermediate, 2-chloro-2,3-dimethyl-1-butene. A second E2 elimination from this intermediate, requiring a strong base, generates the final product, 2,3-dimethyl-1,3-butadiene. The overall reaction is driven by the formation of a stable conjugated diene system.
Data Presentation
The following table summarizes the expected reagents, conditions, and primary products for the reaction of this compound with different strong bases. Please note that specific yields can vary based on the precise reaction conditions and scale.
| Starting Material | Strong Base | Solvent | Temperature | Primary Product | Expected Yield |
| This compound | Potassium Hydroxide (KOH) | Ethanol | Reflux | 2,3-Dimethyl-1,3-butadiene | Moderate to High |
| This compound | Sodium Amide (NaNH₂) | Liquid Ammonia (B1221849) / Inert Solvent | Low to Room Temp. | 2,3-Dimethyl-1,3-butadiene | High |
Experimental Protocols
Protocol 1: Double Dehydrohalogenation using Alcoholic Potassium Hydroxide
This protocol describes the synthesis of 2,3-dimethyl-1,3-butadiene from this compound using a solution of potassium hydroxide in ethanol.
Materials:
-
This compound
-
Potassium hydroxide (KOH) pellets
-
Absolute ethanol
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Apparatus for simple distillation
Procedure:
-
Preparation of Ethanolic KOH: In a round-bottom flask, dissolve a twofold molar excess of potassium hydroxide pellets in absolute ethanol with gentle warming and stirring until fully dissolved.
-
Reaction Setup: Equip the flask with a reflux condenser and a heating mantle.
-
Addition of Dihalide: To the stirred ethanolic KOH solution, add this compound (1 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Extraction: Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with water and then with brine to remove any remaining KOH and ethanol.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by simple distillation to yield pure 2,3-dimethyl-1,3-butadiene.
Protocol 2: Double Dehydrohalogenation using Sodium Amide
This protocol outlines the use of the stronger base, sodium amide, for the synthesis of 2,3-dimethyl-1,3-butadiene. This method can often provide higher yields and may be performed at lower temperatures.
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Anhydrous liquid ammonia (or an inert solvent like mineral oil or THF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Three-necked round-bottom flask
-
Dry ice/acetone condenser
-
Mechanical stirrer
-
Dropping funnel
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice/acetone condenser, add sodium amide (at least 2.2 equivalents).
-
Solvent Addition: If using liquid ammonia, condense it into the flask at -78 °C. If using an inert solvent, add it to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Dihalide: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous diethyl ether and add it dropwise to the stirred suspension of sodium amide over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at the appropriate temperature (e.g., -33 °C for liquid ammonia or room temperature for other inert solvents) for 2-3 hours.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Extraction: Once the ammonia has evaporated (if used), add water and extract the product with diethyl ether (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Solvent Removal and Purification: Remove the solvent by rotary evaporation and purify the resulting 2,3-dimethyl-1,3-butadiene by distillation.
Mandatory Visualization
The following diagrams illustrate the reaction pathway and a conceptual experimental workflow.
Application Notes and Protocols: 2,3-Dichloro-2,3-dimethylbutane as a Precursor for Substituted Butadienes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,3-dimethyl-1,3-butadiene (B165502) from 2,3-dichloro-2,3-dimethylbutane. This method is a viable route for producing a substituted butadiene, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and polymers.
Introduction
Substituted butadienes are key structural motifs in a wide array of organic molecules, including natural products, pharmaceuticals, and polymers. The conjugated diene system allows for a variety of chemical transformations, most notably Diels-Alder reactions, making them versatile intermediates in synthetic chemistry. This compound serves as a readily accessible precursor to 2,3-dimethyl-1,3-butadiene through a double dehydrohalogenation reaction. This process involves the elimination of two molecules of hydrogen chloride, typically mediated by a strong, sterically hindered base to favor the elimination pathway over competing substitution reactions.
The choice of a strong, non-nucleophilic base, such as potassium tert-butoxide, is crucial for efficiently promoting the E2 (bimolecular elimination) mechanism, especially given the tertiary nature of the starting alkyl halide. The steric bulk of the base helps to selectively abstract a proton from a beta-carbon while minimizing nucleophilic attack at the carbon bearing the leaving group.
Reaction Pathway: Double Dehydrohalogenation
The conversion of this compound to 2,3-dimethyl-1,3-butadiene proceeds via a twofold E2 elimination mechanism. A strong base abstracts a proton from a carbon atom adjacent to the carbon-chlorine bond, leading to the formation of a pi bond and the expulsion of the chloride ion. This process occurs twice to yield the conjugated diene.
application of 2,3-dichloro-2,3-dimethylbutane in carbocation rearrangement studies.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The study of carbocation rearrangements is fundamental to understanding reaction mechanisms in organic chemistry, with significant implications for synthetic strategy and drug design. 2,3-Dichloro-2,3-dimethylbutane serves as a valuable, albeit less commonly cited, precursor for generating a tertiary carbocation that can be used to investigate the principles of Wagner-Meerwein rearrangements, specifically 1,2-alkyl and 1,2-hydride shifts.
The reaction of this compound with a Lewis acid, such as aluminum chloride (AlCl₃), is expected to generate the 2,3-dimethyl-2-butyl cation. This carbocation is structurally analogous to the key intermediate in the well-known pinacol (B44631) rearrangement of 2,3-dimethyl-2,3-butanediol (pinacol). The high symmetry of the resulting carbocation provides a simplified model for studying the migratory aptitude of alkyl versus hydride groups and the factors that influence the stability of the resulting rearranged carbocations.
By analyzing the product distribution resulting from the reaction of this compound under various conditions, researchers can gain insights into the kinetics and thermodynamics of carbocation rearrangements. The primary products expected from the rearrangement of the initially formed tertiary carbocation are rearranged alkenes, such as 2,3-dimethyl-1-butene (B117154) and 2,3-dimethyl-2-butene, and potentially rearranged chloroalkanes if the chloride ion acts as a nucleophile.
These studies are crucial for predicting and controlling reaction pathways in more complex molecular systems, which is of paramount importance in the synthesis of novel therapeutic agents where stereochemistry and skeletal structure are critical for biological activity.
Proposed Reaction Pathway and Rearrangement
The generation of a carbocation from this compound using a Lewis acid and its subsequent rearrangement can be visualized as follows:
Caption: Proposed reaction pathway for carbocation generation and rearrangement.
Experimental Protocols
While direct experimental protocols for the use of this compound in carbocation rearrangement studies are not widely published, a robust protocol can be adapted from analogous reactions, such as the pinacol rearrangement.
Protocol 1: Lewis Acid-Catalyzed Rearrangement of this compound
Objective: To generate a tertiary carbocation from this compound and study its rearrangement products.
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ice-water bath
-
Round-bottom flask with a magnetic stirrer
-
Separatory funnel
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Under a nitrogen atmosphere, add anhydrous dichloromethane (50 mL) to the flask.
-
Cool the flask in an ice-water bath.
-
Carefully add anhydrous aluminum chloride (1.1 equivalents) to the stirred solvent.
-
In a separate flask, prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (10 mL).
-
Slowly add the this compound solution to the AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature at 0-5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1 hour.
-
Slowly quench the reaction by carefully adding ice-cold water (50 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture by GC-MS and NMR to identify and quantify the rearrangement products.
Data Presentation
The quantitative data obtained from the analysis of the reaction products can be summarized in a table for easy comparison. The expected products are primarily alkenes resulting from elimination after rearrangement.
| Product | Structure | Retention Time (min) | Relative Abundance (%) |
| 2,3-Dimethyl-1-butene | CH₂=C(CH₃)CH(CH₃)₂ | tbd | tbd |
| 2,3-Dimethyl-2-butene | (CH₃)₂C=C(CH₃)₂ | tbd | tbd |
| 2-Chloro-2,3-dimethylbutane | (CH₃)₂CClCH(CH₃)₂ | tbd | tbd |
(tbd: to be determined experimentally)
Logical Workflow for Product Analysis
The following diagram illustrates the logical workflow for the analysis and characterization of the reaction products.
Caption: Workflow for the analysis of rearrangement products.
Conclusion
The study of carbocation rearrangements using precursors like this compound provides a powerful platform for investigating fundamental principles of organic reaction mechanisms. The protocols and analytical workflows outlined here, adapted from well-established procedures, offer a solid foundation for researchers to explore these transformations. The insights gained from such studies are invaluable for the rational design of synthetic routes to complex molecules, including those with therapeutic potential.
Application Notes and Protocols for the Synthesis of 2,3-Dimethyl-1,3-Butadiene
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Dimethyl-1,3-butadiene (B165502) is a valuable diene in organic synthesis, frequently utilized in Diels-Alder reactions to construct six-membered rings.[1] Its synthesis is a common undergraduate and research laboratory procedure. The most prevalent and straightforward method for its preparation is the acid-catalyzed dehydration of pinacol (B44631) (2,3-dimethyl-2,3-butanediol).[1][2][3] This process typically involves the rearrangement of a carbocation intermediate.[4][5] Alternative methods include the vapor-phase catalytic conversion of pinacolone (B1678379).[6][7] This document outlines a detailed experimental protocol for the synthesis of 2,3-dimethyl-1,3-butadiene via the acid-catalyzed dehydration of pinacol.
Experimental Protocols
Method 1: Dehydration of Pinacol using Hydrobromic Acid [1][2][8]
This protocol is adapted from the well-established procedure found in Organic Syntheses.[2]
Materials:
-
Pinacol (anhydrous or hydrate)
-
48% Hydrobromic acid
-
Anhydrous calcium chloride
-
Water
-
Boiling chips
Equipment:
-
2-L round-bottomed flask
-
Packed fractionating column
-
Distillation apparatus
-
Separatory funnel
-
1-L flask for fractionation
-
Heating mantle or flame
Procedure:
-
Reaction Setup: In a 2-L round-bottomed flask, combine 354 g (3 moles) of pinacol and 10 mL of 48% hydrobromic acid.[2] Add a few boiling chips to ensure smooth boiling.
-
Distillation: Assemble a distillation apparatus with the flask and a packed fractionating column.[2] Heat the flask gently. The reaction mixture will begin to distill.
-
Collection: Collect the distillate until the temperature at the head of the column reaches 95 °C.[2] This process should take approximately 2 hours, with a distillation rate of 20–30 drops per minute.[2] The distillate will consist of two layers: an upper organic layer and a lower aqueous layer.
-
Washing: Transfer the distillate to a separatory funnel. Wash the organic layer twice with 100-mL portions of water.[1][2]
-
Drying and Stabilization: To the washed organic layer, add 0.5 g of hydroquinone to inhibit polymerization.[2] Dry the product overnight using 15 g of anhydrous calcium chloride.[2]
-
Fractional Distillation: Transfer the dried liquid to a 1-L flask and perform a fractional distillation using the same column.[2] Collect the fraction that boils between 69–70.5 °C.[2]
Method 2: Dehydration of Pinacol using Sulfuric Acid [4][9]
This method is an alternative to using hydrobromic acid and is also widely employed.
Materials:
-
Pinacol
-
Concentrated Sulfuric acid
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
Equipment:
-
Round-bottomed flask
-
Distillation apparatus
-
Separatory funnel
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottomed flask, cautiously add concentrated sulfuric acid to pinacol. Sulfuric acid acts as the dehydrating agent and catalyst.[4]
-
Distillation: Heat the mixture to initiate the dehydration reaction and distill the product. Simple distillation is often used to separate the pinacolone and water from the reaction mixture.[4]
-
Washing: The distillate, which contains the desired product and water, is washed with a saturated sodium chloride solution to remove the majority of the water.[4]
-
Drying: The organic layer is then dried over anhydrous sodium sulfate to remove any remaining traces of water.[4]
-
Purification: The final product is purified by distillation.
Data Presentation
Table 1: Summary of Quantitative Data for Hydrobromic Acid Method [2]
| Parameter | Value |
| Starting Material | Pinacol |
| Moles of Pinacol | 3 moles |
| Mass of Pinacol | 354 g |
| Catalyst | 48% Hydrobromic acid |
| Volume of Catalyst | 10 mL |
| Distillation Temperature | Up to 95 °C |
| Reaction Time | ~2 hours |
| Boiling Point of Product | 69–70.5 °C |
| Yield of 2,3-dimethyl-1,3-butadiene | 135–147 g (55–60%) |
| Byproduct | Pinacolone |
| Boiling Point of Pinacolone | 105–106 °C |
| Yield of Pinacolone | 66–75 g (22–25%) |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 2,3-dimethyl-1,3-butadiene.
References
- 1. atc.io [atc.io]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. repository.royalholloway.ac.uk [repository.royalholloway.ac.uk]
- 4. ivypanda.com [ivypanda.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Preparation of 2,3-Dimethyl-1,3-butadiene - Chempedia - LookChem [lookchem.com]
- 9. google.com [google.com]
Application Notes and Protocols: Steric Hindrance Effects in Nucleophilic Substitution of 2,3-dichloro-2,3-dimethylbutane
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-dichloro-2,3-dimethylbutane is a vicinal dihalide characterized by two chlorine atoms attached to adjacent tertiary carbon atoms. This structure presents significant steric hindrance around the reactive centers, profoundly influencing its reactivity in nucleophilic substitution reactions. These application notes will detail the mechanistic pathways, predictable outcomes, and experimental considerations for nucleophilic substitution reactions involving this highly hindered substrate. Due to the severe steric congestion, the bimolecular nucleophilic substitution (S(_N)2) mechanism is strongly disfavored. Instead, the unimolecular nucleophilic substitution (S(_N)1) and unimolecular elimination (E1) pathways predominate, proceeding through a tertiary carbocation intermediate. Understanding these steric effects is crucial for predicting product distributions and designing synthetic strategies involving similarly hindered scaffolds.
Mechanistic Considerations: The Dominance of the S(_N)1 Pathway
The nucleophilic substitution of this compound is dictated by the steric bulk surrounding the electrophilic carbon atoms. The presence of three other carbon substituents on each chlorine-bearing carbon makes a backside attack by a nucleophile, a prerequisite for the S(_N)2 mechanism, virtually impossible.
Consequently, the reaction proceeds via the S(_N)1 mechanism, which involves a two-step process:
-
Formation of a Carbocation: The rate-determining step is the spontaneous dissociation of a chloride ion to form a stable tertiary carbocation.
-
Nucleophilic Attack: The planar carbocation is then rapidly attacked by a nucleophile from either face.
A significant competing pathway is the E1 elimination, where a proton is abstracted from an adjacent carbon, leading to the formation of an alkene.
Data Presentation: Quantitative Analysis of a Model Substrate
| Solvent (Composition by Volume) | Dielectric Constant (approx.) | Relative Rate Constant |
| 100% Ethanol | 24 | 1 |
| 80% Ethanol / 20% Water | 38 | 4 |
| 60% Ethanol / 40% Water | 52 | 20 |
| 40% Ethanol / 60% Water | 63 | 100 |
| 20% Ethanol / 80% Water | 73 | 3000 |
| 100% Water | 78 | 150,000 |
Data is representative for a typical tertiary alkyl halide and illustrates the trend in S(_N)1 reaction rates with increasing solvent polarity.
Product Distribution: S(_N)1 vs. E1 Competition
The reaction of this compound with a weak nucleophile/base will yield a mixture of substitution and elimination products. The ratio of these products is influenced by the nature of the nucleophile/base and the reaction temperature.
| Nucleophile/Base | Solvent | Temperature | Major Product(s) | Minor Product(s) |
| H(_2)O | H(_2)O | Low | 2,3-dimethylbutane-2,3-diol (S(_N)1) | 2,3-dichloro-2-methyl-3-methylenbutane (E1) |
| CH(_3)OH | CH(_3)OH | Low | 2,3-dimethoxy-2,3-dimethylbutane (S(_N)1) | 2,3-dichloro-2-methyl-3-methylenbutane (E1) |
| H(_2)O | H(_2)O | High | 2,3-dichloro-2-methyl-3-methylenbutane (E1) | 2,3-dimethylbutane-2,3-diol (S(_N)1) |
Note: The initial substitution/elimination will likely occur at one of the two chloro- positions. Subsequent reaction at the second position is also possible, leading to a mixture of products.
Experimental Protocols
Protocol 1: Solvolysis of this compound in Aqueous Ethanol
This protocol describes a typical solvolysis experiment to investigate the S(_N)1 and E1 products of this compound.
Materials:
-
This compound
-
80% Ethanol / 20% Water (v/v) solution
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 50 mL of an 80% ethanol/20% water solution.
-
Add 2.0 g of this compound to the solvent.
-
Heat the mixture to a gentle reflux (approximately 80-85 °C) with stirring.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by GC-MS to observe the disappearance of the starting material and the appearance of products.
-
After 4 hours, or once the reaction is deemed complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and add 50 mL of deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with 50 mL of 5% sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Analyze the resulting product mixture by GC-MS and NMR to identify the substitution and elimination products and determine their relative ratios.
Mandatory Visualizations
Caption: S(_N)1 and E1 reaction pathway for this compound.
Application Notes and Protocols: The Role of 2,3-dichloro-2,3-dimethylbutane in Mechanistic Organic Chemistry Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2,3-dichloro-2,3-dimethylbutane, a sterically hindered dihaloalkane, and its utility in mechanistic organic chemistry. While direct and extensive research on this specific compound is limited, its structure allows for valuable insights into reaction mechanisms, particularly those involving carbocation intermediates. This document outlines its synthesis, potential applications in mechanistic studies, and detailed experimental protocols.
Synthesis of this compound
The primary route for the synthesis of this compound is through the free-radical chlorination of 2,3-dimethylbutane (B166060). This method, however, typically yields a mixture of mono- and dichlorinated products, necessitating careful control of reaction conditions and purification of the final product.
Reaction Scheme:
Experimental Protocol: Free-Radical Chlorination of 2,3-dimethylbutane
Materials:
-
2,3-dimethylbutane
-
Chlorine gas (Cl₂)
-
Inert solvent (e.g., carbon tetrachloride, CCl₄ - use with extreme caution due to toxicity)
-
UV lamp
-
Gas washing bottle
-
Reaction flask with a reflux condenser and gas inlet tube
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Distillation apparatus
Procedure:
-
In a three-necked flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, dissolve 2,3-dimethylbutane in an equal volume of CCl₄.
-
Irradiate the flask with a UV lamp.
-
Slowly bubble chlorine gas through the solution. The reaction is exothermic, and the rate of chlorine addition should be controlled to maintain a gentle reflux.
-
Monitor the reaction progress using gas chromatography (GC) to observe the formation of mono- and dichlorinated products.
-
Once the desired degree of dichlorination is achieved, stop the chlorine flow and the UV irradiation.
-
Wash the reaction mixture with a 5% sodium bicarbonate solution to remove any dissolved HCl and unreacted chlorine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Fractionally distill the organic layer to separate the unreacted starting material, monochlorinated products, and the desired this compound.
Expected Product Distribution in Monochlorination:
The initial monochlorination of 2,3-dimethylbutane provides insight into the relative reactivity of the primary and tertiary hydrogens.
| Product | Product Distribution (%)[1][2][3][4] |
| 1-chloro-2,3-dimethylbutane | 51.7 |
| 2-chloro-2,3-dimethylbutane | 48.3 |
Note: Further chlorination will lead to a mixture of dichlorinated isomers, including the target this compound.
Role in Mechanistic Studies: A Probe for Carbocation Intermediates
The primary utility of this compound in mechanistic organic chemistry lies in its ability to generate a sterically hindered tertiary carbocation upon ionization. This makes it a valuable substrate for studying reaction mechanisms where carbocation formation is a key step.
In the presence of a Lewis acid catalyst, this compound can act as an alkylating agent in Friedel-Crafts reactions.[5] The mechanism involves the formation of a tertiary carbocation, which then acts as the electrophile.[6][7][8]
Reaction Mechanism:
Caption: Friedel-Crafts alkylation mechanism.
Experimental Protocol: Friedel-Crafts Alkylation of Benzene (B151609) with this compound (Adapted from a similar procedure)
Materials:
-
This compound
-
Anhydrous benzene (reactant and solvent)
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Reaction flask, dropping funnel, reflux condenser
Procedure:
-
Set up a dry three-necked flask with a stirrer, dropping funnel, and a reflux condenser protected by a drying tube.
-
Add anhydrous benzene to the flask and cool it in an ice bath.
-
Carefully add anhydrous aluminum chloride to the stirred benzene.
-
Dissolve this compound in a small amount of anhydrous benzene and add it to the dropping funnel.
-
Add the solution of the dichloroalkane dropwise to the benzene/AlCl₃ mixture over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2 hours.
-
Cool the reaction mixture in an ice bath and quench by slowly pouring it over a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the excess benzene by distillation.
-
Purify the product by recrystallization or column chromatography.
Due to its sterically hindered nature, the solvolysis of this compound is expected to proceed through an Sₙ1 mechanism. The bulky methyl groups hinder the backside attack required for an Sₙ2 reaction, thus favoring the formation of a carbocation intermediate.[9][10][11] Studying the kinetics and stereochemistry of its solvolysis in various solvents can provide valuable information about solvent effects on carbocation stability and reactivity.
Expected Solvolysis Mechanism:
Caption: Sₙ1 solvolysis mechanism.
Experimental Workflow for Solvolysis Studies:
Caption: Workflow for solvolysis kinetic studies.
While the tertiary carbocation formed from this compound is relatively stable, its behavior in reactions where rearrangements are possible can be of mechanistic interest. In principle, a methyl shift is possible, although less likely than in cases where a less stable carbocation can rearrange to a more stable one. Comparing its reaction outcomes with those of isomers like 1,2-dichloro-2,3-dimethylbutane could illuminate the factors governing carbocation rearrangements.[12][13][14]
Data Summary
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₆H₁₂Cl₂[15][16] |
| Molecular Weight | 155.07 g/mol [15][16] |
| CAS Number | 594-85-4 |
| Appearance | White crystalline solid |
| Dipole Moment | 1.31 D[15] |
Conclusion
This compound serves as a useful, albeit specialized, substrate in mechanistic organic chemistry. Its synthesis via free-radical chlorination requires careful control to manage product distribution. Its primary application in mechanistic studies is as a precursor to a sterically hindered tertiary carbocation, making it a valuable tool for investigating Friedel-Crafts alkylations, Sₙ1 solvolysis reactions, and the potential for carbocation rearrangements. The provided protocols offer a foundation for researchers to utilize this compound in their investigations of reaction mechanisms.
References
- 1. Solved 9. A certain free radical chlorination reaction of | Chegg.com [chegg.com]
- 2. Solved A certain free radical chlorination reaction of 2, | Chegg.com [chegg.com]
- 3. Solved 1. The free radical chlorination reaction of | Chegg.com [chegg.com]
- 4. Solved A certain free radical chlorination reaction of | Chegg.com [chegg.com]
- 5. benchchem.com [benchchem.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. adichemistry.com [adichemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements - Organic Chemistry | OpenStax [openstax.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. This compound [stenutz.eu]
- 16. This compound | Molport-006-673-517 | Novel [molport.com]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2,3-Dichloro-2,3-dimethylbutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-2,3-dimethylbutane is a geminal dihalide that presents a unique scaffold for the synthesis of novel heterocyclic compounds. The sterically hindered tertiary carbons bearing the chloro groups suggest that nucleophilic substitution reactions would likely proceed via an S(_N)1 mechanism, involving a carbocation intermediate. This reactivity can be harnessed to construct a variety of heterocyclic rings by reacting it with suitable dinucleophiles. The tetramethyl substitution on the resulting heterocyclic core can impart interesting physicochemical properties, such as increased lipophilicity and metabolic stability, which are often desirable in drug discovery programs.
This document provides a hypothetical protocol for the synthesis of a novel thiazole (B1198619) derivative from this compound and thiourea (B124793), based on the principles of the Hantzsch thiazole synthesis. It is important to note that while this reaction is chemically plausible, a specific literature precedent for this exact transformation has not been identified. Therefore, this protocol should be considered a starting point for experimental investigation.
Proposed Synthesis of 2-Amino-4,4,5,5-tetramethyl-4,5-dihydrothiazole
The proposed reaction involves the condensation of this compound with thiourea to form a five-membered thiazole ring. The reaction is anticipated to proceed through initial formation of a thiouronium salt, followed by intramolecular cyclization.
Reaction Scheme:
Caption: Proposed synthesis of a novel thiazole derivative.
Experimental Protocol
Materials:
-
This compound
-
Thiourea
-
Ethanol (anhydrous)
-
Sodium bicarbonate (NaHCO(_3))
-
Dichloromethane (B109758) (CH(_2)Cl(_2))
-
Anhydrous sodium sulfate (B86663) (Na(_2)SO(_4))
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 eq) in 50 mL of anhydrous ethanol.
-
Addition of Dichloride: To the stirred solution, add this compound (1.0 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 2-amino-4,4,5,5-tetramethyl-4,5-dihydrothiazole.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods.
| Analysis | Expected Data |
| ¹H NMR | A singlet for the two equivalent methyl groups, and a broad singlet for the amino protons. |
| ¹³C NMR | Peaks corresponding to the quaternary carbons of the thiazole ring, the methyl carbons, and the carbon of the C=N bond. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3300-3400), C-N stretching, and C=N stretching (around 1650). |
| Mass Spec (m/z) | A molecular ion peak corresponding to the calculated mass of the product. |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the logical workflow of the synthesis and a hypothetical signaling pathway for the potential biological evaluation of the synthesized compound.
Caption: Experimental workflow for the synthesis of the thiazole derivative.
Caption: Hypothetical signaling pathway interaction.
Quantitative Data Summary
As this is a proposed synthesis, experimental data is not available. The following table provides a template for recording such data upon successful synthesis and characterization.
| Compound | Starting Material | Reagent | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Amino-4,4,5,5-tetramethyl-4,5-dihydrothiazole | This compound | Thiourea | TBD | TBD | TBD | TBD |
TBD: To Be Determined
Safety Precautions
-
This compound is expected to be a hazardous chemical. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Thiourea is a suspected carcinogen. Avoid inhalation and skin contact.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle only in a fume hood.
-
Follow standard laboratory safety procedures at all times.
Conclusion
The protocol outlined above provides a rational, albeit hypothetical, approach to the synthesis of a novel heterocyclic compound from this compound. This starting material holds potential for the creation of unique molecular architectures that could be of interest to the pharmaceutical and agrochemical industries. Experimental validation of this and similar reactions is encouraged to explore the synthetic utility of this readily accessible geminal dihalide. Further research could involve exploring other dinucleophiles such as hydrazines, hydroxylamine, and substituted ureas to generate a diverse library of novel heterocyclic compounds.
The Role of 2,3-dichloro-2,3-dimethylbutane in Polymer Science: A Precursor to Cross-Linking Initiators
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
While 2,3-dichloro-2,3-dimethylbutane is not typically employed directly as a cross-linking agent for polymers, it serves as a key starting material in the synthesis of 2,3-dimethyl-2,3-diphenylbutane (B155905). This latter compound, also known as dicumyl, is a well-established radical initiator used in the cross-linking of various polymers. The misunderstanding of this compound's role often arises from its involvement in the synthetic pathway of this important industrial chemical. This document clarifies the function of this compound as a precursor and provides a conceptual framework for the synthesis of the radical initiator and its subsequent application in polymer cross-linking.
Synthesis of 2,3-dimethyl-2,3-diphenylbutane via Friedel-Crafts Alkylation
A plausible, though less commonly cited, method for the synthesis of 2,3-dimethyl-2,3-diphenylbutane involves a double Friedel-Crafts alkylation of benzene (B151609) with this compound.[1][2] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a carbocation intermediate from the chlorinated alkane, which then alkylates the benzene ring.
Reaction Scheme:
Caption: Friedel-Crafts alkylation of benzene with this compound.
Experimental Protocol (Conceptual):
This protocol outlines the general steps for the synthesis of 2,3-dimethyl-2,3-diphenylbutane.
-
Reaction Setup: In a flask equipped with a stirrer and a reflux condenser, benzene is used as both the reactant and the solvent. A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is added to the benzene.[1]
-
Addition of Alkylating Agent: A solution of this compound in a minimal amount of benzene is added dropwise to the stirred suspension. The reaction temperature is typically controlled, often near room temperature.[1]
-
Reaction: The mixture is stirred for several hours to facilitate the dialkylation process.[1]
-
Work-up: The reaction is quenched by carefully pouring the mixture over ice and hydrochloric acid. The organic layer is then separated.[1]
-
Purification: The organic layer is washed with water and a bicarbonate solution, then dried. Excess benzene is removed via distillation, and the crude 2,3-dimethyl-2,3-diphenylbutane is purified by recrystallization or column chromatography.[1]
Application of 2,3-dimethyl-2,3-diphenylbutane as a Radical Initiator for Polymer Cross-Linking
The synthesized 2,3-dimethyl-2,3-diphenylbutane can be used to initiate cross-linking in various polymers. Upon heating, it undergoes homolytic cleavage to form two cumyl radicals. These radicals can then abstract hydrogen atoms from polymer chains, creating polymer macroradicals that combine to form a cross-linked network.
Mechanism of Cross-Linking:
Caption: Mechanism of polymer cross-linking initiated by 2,3-dimethyl-2,3-diphenylbutane.
General Protocol for Polymer Cross-Linking:
This protocol provides a general procedure for cross-linking a polymer like polyethylene.
-
Material Preparation: The polymer resin (e.g., polyethylene) and the radical initiator (2,3-dimethyl-2,3-diphenylbutane) are dried to remove any moisture.
-
Compounding: The polymer and the initiator are melt-blended using an internal mixer or a twin-screw extruder. The processing temperature is kept below the decomposition temperature of the initiator to prevent premature cross-linking.
-
Cross-Linking (Curing): The compounded material is then heated to a temperature above the decomposition temperature of the 2,3-dimethyl-2,3-diphenylbutane. This can be done in a compression mold, an oven, or during a secondary extrusion process.
-
Cooling: After the desired degree of cross-linking is achieved, the material is cooled down.
Data Presentation:
The following table summarizes the typical effects of a radical initiator on the properties of a polymer. The exact values will depend on the specific polymer, initiator concentration, and processing conditions.
| Property | Uncross-linked Polymer | Cross-linked Polymer |
| Mechanical Properties | ||
| Tensile Strength | Lower | Higher |
| Elongation at Break | Higher | Lower |
| Modulus | Lower | Higher |
| Thermal Properties | ||
| Melt Flow Index | High | Low / Does not flow |
| Service Temperature | Lower | Higher |
| Chemical Properties | ||
| Solvent Resistance | Swells / Dissolves | Insoluble, limited swelling |
This compound is a valuable precursor in the synthesis of the radical initiator 2,3-dimethyl-2,3-diphenylbutane. While not a cross-linking agent itself, its role in the production of this key industrial chemical is significant for the field of polymer modification. Understanding this synthetic relationship is crucial for researchers and professionals working with polymer cross-linking technologies. The protocols and data presented provide a foundational understanding of the synthesis of the initiator and its application in creating cross-linked polymers with enhanced properties.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,3-Dichloro-2,3-dimethylbutane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2,3-dichloro-2,3-dimethylbutane. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most effective method for synthesizing this compound?
A1: The most common and effective method is the direct chlorination of 2,3-dimethyl-2-butene (B165504). This reaction proceeds via an electrophilic addition mechanism, where chlorine gas is bubbled through a solution of the alkene, typically in an inert solvent.[1]
Q2: What are the potential side products I should be aware of during this synthesis?
A2: The primary side products can include monochlorinated butenes if the reaction is incomplete, and potentially products from carbocation rearrangements, although this is less likely with a symmetrical alkene like 2,3-dimethyl-2-butene.[1][2] If the reaction conditions are not carefully controlled, over-chlorination to produce more highly chlorinated butanes could occur.[3]
Q3: My reaction yield is consistently low. What are the most likely causes?
A3: Low yields can stem from several factors:
-
Incomplete Reaction: Insufficient chlorine gas or a short reaction time can lead to unreacted starting material.
-
Suboptimal Temperature: The reaction is typically exothermic. Poor temperature control can lead to increased side product formation.
-
Loss During Workup: The product is volatile, and significant loss can occur during solvent removal and purification if not performed carefully.
-
Side Reactions: The formation of byproducts will inherently lower the yield of the desired product.
Q4: How can I effectively purify the crude this compound?
A4: Fractional distillation is the most effective method for purifying the final product. Given the potential for isomeric impurities with close boiling points, a simple distillation may not be sufficient.[4] Before distillation, it is advisable to wash the crude product with a dilute solution of sodium bicarbonate to neutralize any residual acid, followed by a water wash and drying over an anhydrous salt like magnesium sulfate.[4][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction does not proceed or is very slow | 1. Inactive chlorine source.2. Low reaction temperature.3. Inefficient mixing. | 1. Ensure a steady flow of chlorine gas.2. Allow the reaction to warm slightly, but maintain control to prevent runaway reactions.3. Increase the stirring rate to ensure good dispersion of the chlorine gas. |
| A significant amount of starting material remains | 1. Insufficient chlorine added.2. Reaction time was too short. | 1. Continue bubbling chlorine gas through the solution until the characteristic yellow-green color persists.2. Extend the reaction time and monitor the progress using GC-MS or NMR. |
| The crude product is dark in color | Presence of polymeric or other high-molecular-weight byproducts. | Wash the crude product with a sodium bicarbonate solution, followed by water. If the color persists, consider a pre-distillation treatment with activated carbon, followed by filtration.[4] |
| GC-MS analysis shows multiple product peaks | Formation of isomeric byproducts or over-chlorinated products. | Optimize the reaction temperature to favor the desired product. Use a more efficient fractional distillation column for purification.[4] |
Experimental Protocol: Synthesis of this compound
This protocol details the electrophilic addition of chlorine to 2,3-dimethyl-2-butene.
Materials:
-
2,3-dimethyl-2-butene
-
Chlorine gas
-
Dichloromethane (B109758) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a well-ventilated fume hood, equip a three-necked round-bottom flask with a gas inlet tube, a magnetic stir bar, and a drying tube.
-
Dissolve 2,3-dimethyl-2-butene in anhydrous dichloromethane in the flask and cool the solution in an ice bath.
-
Slowly bubble chlorine gas through the stirred solution. The rate of addition should be controlled to maintain the reaction temperature below 10°C.
-
Monitor the reaction by observing the disappearance of the yellow-green color of the chlorine gas.
-
Once the color of chlorine persists, stop the gas flow and bubble nitrogen gas through the solution to remove any excess dissolved chlorine.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation.
Data Presentation
The following table provides hypothetical data for optimizing the reaction yield by varying key parameters.
| Experiment ID | Temperature (°C) | Solvent | Reactant Molar Ratio (Alkene:Cl2) | Yield (%) |
| 1 | 0-5 | Dichloromethane | 1:1.1 | 85 |
| 2 | 20-25 | Dichloromethane | 1:1.1 | 70 |
| 3 | 0-5 | Carbon Tetrachloride | 1:1.1 | 82 |
| 4 | 0-5 | Dichloromethane | 1:1.5 | 88 (with some over-chlorination) |
| 5 | 0-5 | Dichloromethane | 1:0.9 | 65 (incomplete reaction) |
Visualizations
References
minimizing byproduct formation in the chlorination of 2,3-dimethylbutane.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of 2,3-dimethylbutane (B166060). Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary monochlorinated products in the free-radical chlorination of 2,3-dimethylbutane?
The free-radical chlorination of 2,3-dimethylbutane primarily yields two monochlorinated isomers: 1-chloro-2,3-dimethylbutane (B13173948) and 2-chloro-2,3-dimethylbutane (B1595545).[1][2][3][4][5] The reaction proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps.
Q2: How can I minimize the formation of polychlorinated byproducts?
The formation of di-, tri-, and higher chlorinated products is a common issue in alkane halogenation.[6][7][8] To favor monosubstitution, it is crucial to use a large excess of the alkane (2,3-dimethylbutane) relative to the chlorinating agent (e.g., Cl₂).[6][9] This increases the statistical probability that a chlorine radical will collide with an unreacted alkane molecule rather than a monochlorinated product. Controlling the reaction time by stopping it at a low conversion can also help minimize polychlorination.[9]
Q3: What is the typical product distribution between 1-chloro-2,3-dimethylbutane and 2-chloro-2,3-dimethylbutane?
Under typical free-radical chlorination conditions, the reaction is not highly selective. Experimental data from gas chromatography analysis has shown a product distribution of approximately 51.7% 1-chloro-2,3-dimethylbutane and 48.3% 2-chloro-2,3-dimethylbutane.[1][2][4][5][10] This demonstrates a slight preference for abstraction of the primary hydrogens over the tertiary hydrogens, which is counterintuitive based on radical stability alone but is influenced by statistical factors (12 primary hydrogens vs. 2 tertiary hydrogens).
Q4: How does temperature affect the selectivity of the chlorination?
In general, lower reaction temperatures favor the more selective halogenation product. While chlorine is inherently not very selective, running the reaction at lower temperatures can slightly increase the preference for the thermodynamically favored product. However, extremely low temperatures may significantly slow down the reaction rate.
Q5: Can I use a chemical initiator instead of UV light?
Yes, radical initiators such as peroxides (e.g., benzoyl peroxide) or azobisisobutyronitrile (AIBN) can be used to initiate the chlorination reaction, often in the liquid phase.[6] This can be an alternative if a photochemical setup is not available or if the reaction is not initiating properly with UV light.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficient initiation (e.g., weak UV lamp, initiator not decomposed).2. Presence of radical inhibitors (e.g., oxygen, phenols). | 1. Ensure the UV lamp is functioning correctly and is of the appropriate wavelength. If using a chemical initiator, ensure the reaction temperature is sufficient for its decomposition.2. Degas the solvent and reactants thoroughly before starting the reaction. Purify the starting materials to remove any inhibitory impurities. |
| High Percentage of Polychlorinated Products | 1. High concentration of the chlorinating agent relative to the alkane.2. Extended reaction time. | 1. Use a significant excess of 2,3-dimethylbutane. A molar ratio of alkane to chlorine of 5:1 or higher is recommended.2. Monitor the reaction progress by techniques like GC and stop the reaction at a low conversion of the starting material to favor monochlorination. |
| Unexpected Byproducts (e.g., rearranged products) | Although less common with simple alkanes, highly reactive conditions can sometimes lead to minor side reactions. | Ensure the reaction temperature is controlled. Analyze the product mixture thoroughly using GC-MS to identify any unexpected peaks and adjust reaction conditions accordingly. |
| Inconsistent Product Ratios | 1. Fluctuations in reaction temperature.2. Inconsistent mixing.3. Variable light intensity. | 1. Use a temperature-controlled bath to maintain a stable reaction temperature.2. Ensure efficient stirring throughout the reaction.3. Maintain a consistent distance and orientation between the light source and the reaction vessel. |
Data Presentation
The following table summarizes the typical product distribution for the monochlorination of 2,3-dimethylbutane based on experimental data.
| Product | Structure | Typical Yield (%) |
| 1-chloro-2,3-dimethylbutane | CH₂Cl-CH(CH₃)-CH(CH₃)-CH₃ | 51.7 |
| 2-chloro-2,3-dimethylbutane | CH₃-C(Cl)(CH₃)-CH(CH₃)-CH₃ | 48.3 |
Note: These values are approximate and can be influenced by reaction conditions.[1][2][4][5][10]
Experimental Protocols
Protocol 1: Photochemical Chlorination of 2,3-Dimethylbutane
Materials:
-
2,3-dimethylbutane (freshly distilled)
-
Chlorine gas (Cl₂) or Sulfuryl chloride (SO₂Cl₂) as a chlorine source
-
Inert solvent (e.g., carbon tetrachloride, CCl₄ - use with extreme caution due to toxicity, or a less hazardous solvent like dichloromethane)
-
Nitrogen or Argon gas for inert atmosphere
-
Photoreactor equipped with a UV lamp (e.g., mercury vapor lamp)
-
Gas bubbler
-
Stirring apparatus
-
Ice bath
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Gas chromatograph (GC) for analysis
Procedure:
-
Set up the photoreactor with a condenser and a gas inlet/outlet. Ensure the setup is in a well-ventilated fume hood.
-
Charge the reactor with a significant molar excess of 2,3-dimethylbutane dissolved in the chosen inert solvent.
-
Purge the system with nitrogen or argon for at least 15-20 minutes to remove oxygen.
-
Cool the reaction mixture to the desired temperature (e.g., 0-10 °C) using an ice bath.
-
If using chlorine gas, slowly bubble a measured amount of Cl₂ through the stirred reaction mixture while irradiating with the UV lamp. If using sulfuryl chloride, add it dropwise to the reaction mixture.
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC.
-
Once the desired level of conversion is reached (typically low to minimize polychlorination), stop the reaction by turning off the UV lamp and stopping the flow of chlorine gas.
-
Purge the system with nitrogen to remove any unreacted chlorine.
-
Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize any HCl formed.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent using a rotary evaporator.
-
Analyze the product mixture by GC to determine the ratio of 1-chloro-2,3-dimethylbutane to 2-chloro-2,3-dimethylbutane and the extent of polychlorination.
-
If necessary, purify the monochlorinated products by fractional distillation.
Protocol 2: In-Situ Generation of Chlorine for Chlorination
This method avoids the direct handling of chlorine gas.
Materials:
-
2,3-dimethylbutane
-
Sodium hypochlorite (B82951) (NaOCl) solution (e.g., commercial bleach)
-
Hydrochloric acid (HCl)
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), optional
-
Dichloromethane (CH₂Cl₂)
-
Other materials as listed in Protocol 1
Procedure:
-
In a round-bottom flask equipped with a stir bar, combine 2,3-dimethylbutane and dichloromethane.
-
In a separate addition funnel, prepare a solution of sodium hypochlorite.
-
Slowly add hydrochloric acid to the stirred 2,3-dimethylbutane solution.
-
Begin the dropwise addition of the sodium hypochlorite solution to the reaction mixture. The reaction of NaOCl and HCl will generate chlorine in situ.
-
Irradiate the mixture with a UV lamp as described in Protocol 1.
-
Monitor the reaction and perform the workup and analysis as described in Protocol 1.
Visualizations
Caption: Reaction pathway for the monochlorination of 2,3-dimethylbutane.
Caption: General experimental workflow for the chlorination of 2,3-dimethylbutane.
References
- 1. Solved 1. The free radical chlorination reaction of | Chegg.com [chegg.com]
- 2. Solved A certain free radical chlorination reaction of | Chegg.com [chegg.com]
- 3. brainly.com [brainly.com]
- 4. Solved 9. A certain free radical chlorination reaction of | Chegg.com [chegg.com]
- 5. Solved a. The chlorination reaction of 2,3 -dimethylbutane | Chegg.com [chegg.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. savemyexams.com [savemyexams.com]
- 8. 9.4 Chlorination vs Bromination – Organic Chemistry I [kpu.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2,3-Dichloro-2,3-dimethylbutane
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the purification of 2,3-dichloro-2,3-dimethylbutane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying this compound are fractional distillation and recrystallization. Fractional distillation is particularly effective for separating the target compound from volatile impurities and isomers with close boiling points. Recrystallization can be employed if the crude product is a solid at room temperature or can be solidified, and it is excellent for removing non-volatile and colored impurities.
Q2: My purified this compound shows multiple peaks in the GC-MS analysis, even after distillation. What are these likely to be?
A2: These additional peaks are likely to be structural isomers of this compound. The synthesis of sterically hindered alkanes can sometimes lead to rearrangements, resulting in the formation of various isomers that are challenging to separate due to their similar physical properties and boiling points.
Q3: The crude product has a noticeable yellow or brown tint. How can this color be removed?
A3: Discoloration in the crude product is often due to the presence of high-molecular-weight byproducts or trace acidic impurities. A pre-purification wash of the crude organic material with a dilute sodium bicarbonate solution can neutralize acidic impurities. If the color persists after washing and drying, treatment with activated carbon followed by filtration prior to distillation can be effective, although some product loss may occur.[1]
Q4: I am experiencing a low yield after purification by fractional distillation. What are the potential causes?
A4: Several factors can contribute to a low yield during fractional distillation:
-
Inefficient Fractionation: A large intermediate fraction may need to be collected to ensure the purity of the main fraction, which reduces the overall yield of the purified product.
-
Product Holdup: A significant amount of the product can be lost on the surface of a long or complex fractionating column.[1]
-
Thermal Decomposition: Although relatively stable, prolonged exposure to high temperatures during distillation can cause some degradation of the product.
-
Incomplete Reaction: A low yield may also be a result of an incomplete initial synthesis reaction.
Q5: Is vacuum distillation a suitable option for purifying this compound?
A5: Yes, vacuum distillation is a highly recommended technique. By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent thermal decomposition and can improve the separation from high-boiling impurities.[1]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Action(s) |
| Product is Contaminated with Water | 1. Incomplete drying of the crude product before distillation. 2. Leaks in the distillation apparatus allowing atmospheric moisture to enter. | 1. Ensure the crude organic layer is thoroughly dried with an anhydrous salt (e.g., MgSO₄, Na₂SO₄) and filtered before distillation. 2. Check all glassware joints and connections for a secure seal. |
| Unstable Distillation Temperature | 1. "Bumping" of the liquid due to uneven heating. 2. Inconsistent heating from the heating mantle. 3. Distillation rate is too rapid. | 1. Add fresh boiling chips or use a magnetic stir bar for smooth boiling. 2. Insulate the distillation column and head with glass wool or aluminum foil to maintain a consistent temperature gradient. 3. Reduce the power to the heating mantle to slow the distillation rate. |
| Poor Separation of Isomers | 1. Inefficient fractionating column. 2. Distillation rate is too fast. | 1. Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). 2. Slow the distillation rate to approximately 1-2 drops per second to allow for better equilibration between liquid and vapor phases.[1] |
| "Oiling Out" During Recrystallization | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated. 3. Impurities are inhibiting crystallization. | 1. Ensure the recrystallization is performed at a temperature below the melting point of the compound. 2. Add a small amount of additional hot solvent to reduce saturation. 3. Try "seeding" the solution with a pure crystal of the product. |
| No Crystals Form Upon Cooling | 1. The solution is not sufficiently saturated. 2. The rate of cooling is too rapid. | 1. Evaporate some of the solvent to increase the concentration. 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can also induce nucleation. |
Data Presentation
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₂Cl₂ |
| Molecular Weight | 155.07 g/mol [2] |
| Boiling Point (estimated) | Not available |
| Melting Point | Not available |
| Dipole Moment | 1.31 D[2] |
GC-MS Analysis Parameters for Chlorinated Hydrocarbons
| Parameter | Value |
| Gas Chromatograph (GC) | |
| Column | DB-5ms or equivalent capillary column suitable for halogenated hydrocarbons[3] |
| Carrier Gas | Helium |
| Oven Program (example) | Start at 50 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, and hold for 5 min[3] |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Expected Molecular Ion (M⁺) Peaks (m/z) | 154 (for ³⁵Cl isotopes), 156 (for one ³⁷Cl isotope), 158 (for two ³⁷Cl isotopes)[3] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Preparation: If the crude product is acidic or discolored, wash it with a 5-10% sodium bicarbonate solution, followed by water. Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate and filter.
-
Apparatus Setup: Assemble a fractional distillation apparatus in a fume hood. The setup should include a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry.
-
Distillation: Add the dried crude product and boiling chips or a magnetic stir bar to the round-bottom flask. Begin circulating cold water through the condenser and gently heat the flask.
-
Fraction Collection:
-
Forerun: Collect the initial low-boiling fraction in a separate receiving flask until the vapor temperature stabilizes. This fraction contains volatile impurities.
-
Main Fraction: When the temperature is stable, switch to a clean, pre-weighed receiving flask to collect the main product. Record the stable temperature range as the boiling range.
-
Tailings: If the temperature begins to rise or fall significantly after collecting the main fraction, stop the distillation or switch to a final receiving flask to collect high-boiling impurities.
-
-
Analysis: Analyze all collected fractions by GC-MS or NMR to assess their purity and decide which fractions to combine.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold. Ethanol (B145695) or a mixture of ethanol and water are common choices for similar compounds.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, in a desiccator under vacuum.
Mandatory Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common distillation problems.
References
challenges in the scale-up synthesis of 2,3-dichloro-2,3-dimethylbutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of 2,3-dichloro-2,3-dimethylbutane. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Monitor Reaction Progress: Utilize techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion before workup.[1] - Optimize Reaction Time: Extend the reaction time if monitoring indicates incomplete conversion. - Reagent Purity: Ensure the purity of starting materials and reagents, as impurities can inhibit the reaction. |
| Side Reactions | - Control Temperature: Maintain the recommended reaction temperature to minimize the formation of byproducts. For free-radical chlorination, lower temperatures can increase selectivity. - Reagent Stoichiometry: Use the correct molar ratios of reactants and reagents to favor the desired dichlorinated product over monochlorinated or elimination products.[2][3] |
| Product Loss During Workup | - Extraction Efficiency: Ensure efficient extraction of the product from the aqueous phase by using an appropriate solvent and performing multiple extractions. - Azeotropic Removal of Water: If water is a byproduct, consider methods for its removal to drive the reaction to completion. |
| Purification Losses | - Distillation Technique: Use fractional distillation under reduced pressure to minimize thermal decomposition and effectively separate the product from impurities with close boiling points.[1] |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Recommended Solution |
| Over-chlorination (Formation of tri- and tetrachlorinated butanes) | - Control Chlorine/Chlorinating Agent Feed: In free-radical chlorination, use a high ratio of hydrocarbon to chlorinating agent to statistically favor monochlorination and dichlorination.[4] A gradual addition of the chlorinating agent is recommended for scale-up. |
| Formation of Monochlorinated Byproducts (e.g., 1-chloro-2,3-dimethylbutane, 2-chloro-2,3-dimethylbutane) | - Reaction Conditions: Adjusting reaction parameters such as solvent and temperature can influence the selectivity towards the desired dichlorinated product.[5] - Purification: Employ high-efficiency fractional distillation to separate the desired product from monochlorinated isomers. |
| Formation of Alkenes (e.g., 2,3-dimethyl-1-butene, 2,3-dimethyl-2-butene) via Elimination | - Use of Non-Basic Conditions: Avoid strongly basic conditions during the reaction and workup, as this can promote the elimination of HCl from the product. - Temperature Control: Higher temperatures can favor elimination reactions; maintain the lowest effective reaction temperature. |
| Pinacol (B44631) Rearrangement (if starting from pinacol) | - Choice of Reagent: When starting from pinacol, using a reagent like thionyl chloride (SOCl₂) under controlled conditions is preferred over strong acids like HCl to minimize the pinacol rearrangement, which leads to the formation of pinacolone.[6] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Presence of Close-Boiling Isomers | - High-Efficiency Fractional Distillation: Utilize a packed distillation column or a spinning band distillation apparatus for improved separation of isomers. - Alternative Purification Methods: Consider preparative gas chromatography for obtaining high-purity material on a smaller scale. For industrial scale, continuous distillation columns are a possibility.[7] |
| Product Discoloration | - Pre-distillation Wash: Wash the crude product with a dilute sodium bicarbonate solution to neutralize any acidic impurities, followed by a water wash.[1] - Activated Carbon Treatment: If discoloration persists, treatment with a small amount of activated carbon followed by filtration can be effective, although some product loss may occur.[1] |
| Thermal Decomposition during Distillation | - Vacuum Distillation: Distill the product under reduced pressure to lower its boiling point and minimize thermal stress.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main laboratory and potentially scalable synthesis routes are:
-
Electrophilic Addition of HCl to 2,3-dimethyl-2-butene (B165504): This method involves the direct addition of hydrogen chloride across the double bond of 2,3-dimethyl-2-butene.[8]
-
Free-Radical Chlorination of 2,3-dimethylbutane (B166060): This involves the reaction of 2,3-dimethylbutane with a chlorinating agent (e.g., Cl₂, SO₂Cl₂) initiated by UV light or a radical initiator.[2][9]
Q2: Which synthesis route is preferable for scale-up?
A2: The choice of synthesis route for scale-up depends on several factors, including the availability and cost of starting materials, desired purity, and safety considerations.
| Feature | Electrophilic Addition of HCl | Free-Radical Chlorination |
| Starting Material | 2,3-dimethyl-2-butene[10] | 2,3-dimethylbutane[11] |
| Selectivity | Generally more selective, but can be prone to carbocation rearrangements if impurities are present. The primary product from 2,3-dimethyl-2-butene is the desired this compound. | Less selective, leading to a mixture of monochlorinated and dichlorinated isomers.[3] |
| Byproducts | Primarily the desired product, with potential for small amounts of monochlorinated intermediates if the reaction is incomplete. | A mixture of 1-chloro-2,3-dimethylbutane, 2-chloro-2,3-dimethylbutane, and the desired this compound.[2][3] |
| Reaction Conditions | Typically involves bubbling HCl gas through a solution of the alkene, often at low temperatures. | Requires UV light or a radical initiator and careful temperature control. |
| Scale-up Challenges | Handling of corrosive HCl gas. Heat management. | Control of exothermicity. Ensuring uniform light distribution in photochemical reactors. Separation of multiple products. |
Q3: How can I monitor the progress of the reaction?
A3: Gas Chromatography (GC) is the most effective method for monitoring the reaction progress. It allows for the quantification of starting materials, intermediates, the desired product, and any byproducts. Thin Layer Chromatography (TLC) can also be used as a qualitative tool.
Q4: What are the key safety precautions for this synthesis?
A4:
-
Handling of Chlorinating Agents: Chlorine gas is highly toxic and corrosive. Sulfuryl chloride is also corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13]
-
Handling of HCl: Hydrogen chloride is a corrosive gas. Use appropriate gas handling equipment and scrubbers.[12]
-
Exothermic Reactions: Both synthesis routes can be exothermic. Ensure adequate cooling and temperature monitoring to prevent runaway reactions.
-
Flammable Solvents: If using flammable solvents, ensure all equipment is properly grounded to prevent static discharge, and work in an area free of ignition sources.[11]
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,3-dimethyl-2-butene via Electrophilic Addition
Materials:
-
2,3-dimethyl-2-butene
-
Hydrogen chloride (gas)
-
Anhydrous dichloromethane (B109758) (or another suitable inert solvent)
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a gas inlet tube, magnetic stirrer, and a cooling bath
-
Gas cylinder with a regulator for HCl
Procedure:
-
In a fume hood, dissolve 2,3-dimethyl-2-butene in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the stirred solution. Monitor the reaction progress by GC.
-
Continue the addition of HCl until the starting material is consumed.
-
Once the reaction is complete, stop the flow of HCl and allow the mixture to warm to room temperature.
-
Wash the reaction mixture with a 5% sodium bicarbonate solution to neutralize any excess HCl, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
Protocol 2: Synthesis of this compound from 2,3-dimethylbutane via Free-Radical Chlorination
Materials:
-
2,3-dimethylbutane
-
Sulfuryl chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN) or a UV lamp
-
Inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity, or a safer alternative like benzene (B151609) or dichlorobenzene)
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
Procedure:
-
In a fume hood, charge a three-necked flask with 2,3-dimethylbutane and the chosen solvent.
-
Add a catalytic amount of AIBN to the flask.
-
Heat the mixture to reflux.
-
Slowly add sulfuryl chloride from the dropping funnel over several hours. If using a UV lamp, irradiate the mixture during the addition.
-
Monitor the reaction by GC to follow the formation of the dichlorinated product and minimize the formation of polychlorinated byproducts.
-
After the addition is complete, continue to reflux for an additional hour to ensure the decomposition of any remaining AIBN.
-
Cool the reaction mixture to room temperature.
-
Carefully wash the mixture with a 5% sodium bicarbonate solution to neutralize any acidic byproducts, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
-
Purify the crude product by high-efficiency fractional distillation under reduced pressure to separate the isomeric products.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Solved 1. The free radical chlorination reaction of | Chegg.com [chegg.com]
- 3. brainly.com [brainly.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 10.5 Preparing Alkyl Halides from Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Solved There are two possible products of the addition | Chegg.com [chegg.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2,3-Dimethyl-2-butene | C6H12 | CID 11250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. echemi.com [echemi.com]
Technical Support Center: Analysis of 2,3-dichloro-2,3-dimethylbutane via GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the analysis of 2,3-dichloro-2,3-dimethylbutane and its impurities using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the expected major impurities in a sample of this compound synthesized by free-radical chlorination of 2,3-dimethylbutane (B166060)?
A1: The free-radical chlorination of 2,3-dimethylbutane can lead to a mixture of products. Besides the target compound, this compound, you can expect to find:
-
Monochlorinated isomers: 1-chloro-2,3-dimethylbutane (B13173948) and 2-chloro-2,3-dimethylbutane (B1595545) are primary byproducts.
-
Other dichlorinated isomers: Positional isomers such as 1,2-dichloro-2,3-dimethylbutane and 1,3-dichloro-2,3-dimethylbutane may also be present.
-
Unreacted starting material: Residual 2,3-dimethylbutane may be detected.
-
Polychlorinated species: Over-chlorination can lead to the formation of trichloro- and tetrachlorodimethylbutanes, although typically in smaller amounts under controlled conditions.
Q2: How can I distinguish between the different dichlorodimethylbutane isomers using GC-MS?
A2: Distinguishing between isomers is achieved by a combination of their gas chromatographic retention times and their mass spectra. On a non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, the elution order is generally related to the boiling points of the isomers. While specific retention time data can vary between instruments and methods, the unique fragmentation pattern of each isomer in the mass spectrometer serves as a fingerprint for its identification. It is crucial to compare the obtained mass spectra with library data or known standards for confident identification.
Q3: What are the characteristic mass spectral fragments for chlorinated alkanes?
A3: Chlorinated alkanes exhibit characteristic isotopic patterns due to the presence of the 35Cl and 37Cl isotopes in an approximate 3:1 natural abundance.[1] This results in M+2 and (M+2)+2 peaks for ions containing one and two chlorine atoms, respectively. Common fragmentation pathways for alkanes include the loss of alkyl radicals, leading to a series of fragment ions separated by 14 mass units (CH2 groups).[2] For chlorinated alkanes, the loss of a chlorine radical (Cl•) or a hydrogen chloride molecule (HCl) is also a common fragmentation pathway.
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general methodology for the separation and identification of this compound and its common impurities. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a high-purity volatile solvent such as hexane (B92381) or dichloromethane.
-
Vortex the solution until the sample is fully dissolved.
-
If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Transfer the solution to a 2 mL autosampler vial for GC-MS analysis.
2. GC-MS Parameters
The following table outlines typical starting parameters for the GC-MS analysis.
| Parameter | Value |
| Gas Chromatograph | |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless, depending on sample concentration |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature: 50 °C, hold for 2 min |
| Ramp: 10 °C/min to 250 °C | |
| Final hold: 5 min at 250 °C | |
| Mass Spectrometer | |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | 40-300 amu |
| Scan Mode | Full Scan |
3. Data Analysis
-
Identify the peak corresponding to this compound based on its expected retention time and mass spectrum.
-
For other peaks in the chromatogram, perform a library search (e.g., NIST) to tentatively identify potential impurities.
-
Confirm the identity of impurities by comparing their mass spectra and retention times with those of authentic reference standards, if available.
-
Pay close attention to the characteristic isotopic patterns of chlorine-containing fragments to aid in identification.
Troubleshooting Guide
This section addresses common issues encountered during the GC-MS analysis of this compound.
Issue 1: Peak Tailing
-
Question: My peaks, especially for the chlorinated compounds, are showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for halogenated compounds can be caused by several factors:
-
Active Sites in the Inlet or Column: Halogenated compounds can interact with active sites (e.g., silanol (B1196071) groups) in the GC inlet liner or at the head of the column.
-
Solution: Perform inlet maintenance, including replacing the liner and septum. Trimming a small portion (10-20 cm) from the front of the column can also remove active sites that have developed over time. Using deactivated liners is highly recommended.
-
-
Column Contamination: Non-volatile residues from previous injections can accumulate on the column, leading to peak tailing.
-
Solution: Bake out the column at a high temperature (below the column's maximum limit) for an extended period to remove contaminants.
-
-
Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to peak tailing.
-
Solution: Ensure the column is installed according to the manufacturer's instructions, with the correct insertion depth.[3]
-
-
Issue 2: Ghost Peaks
-
Question: I am observing peaks in my blank runs that correspond to my analytes or other contaminants. What are these "ghost peaks" and how do I get rid of them?
-
Answer: Ghost peaks are typically the result of carryover from a previous injection or contamination in the system.
-
Carryover: High-boiling point components from a previous, more concentrated sample may slowly elute in subsequent runs.
-
Contaminated Syringe/Solvent: The autosampler syringe or the rinse solvent may be contaminated.
-
Solution: Replace the rinse solvent with fresh, high-purity solvent and clean or replace the syringe.[5]
-
-
Septum Bleed: Particles from a degrading septum can fall into the inlet liner and release volatile compounds upon heating.
-
Solution: Replace the septum regularly. Using high-quality, low-bleed septa is recommended.[2]
-
-
Issue 3: Poor Peak Resolution
-
Question: Some of the impurity peaks are co-eluting or have very poor separation. How can I improve the resolution?
-
Answer: Poor resolution between closely eluting isomers can be addressed by modifying the chromatographic conditions:
-
Optimize the Temperature Program: A slower temperature ramp rate can often improve the separation of closely eluting compounds.
-
Adjust Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for the column dimensions. A flow rate that is too high or too low can decrease efficiency and resolution.
-
Use a Longer Column: Increasing the column length will increase the number of theoretical plates and generally improve resolution, though it will also increase the analysis time.[6]
-
Change the Stationary Phase: If resolution on a non-polar column is insufficient, switching to a column with a different selectivity (e.g., a more polar stationary phase) may provide the necessary separation.
-
Data Summary
The following table provides a summary of the expected molecular weights and key mass spectral fragments for the target compound and its potential impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) |
| 2,3-Dimethylbutane | C6H14 | 86.18 | 43 (base peak), 71, 57, 29[7] |
| 1-Chloro-2,3-dimethylbutane | C6H13Cl | 120.62 | 57, 43, 85, 69 |
| 2-Chloro-2,3-dimethylbutane | C6H13Cl | 120.62 | 57 (base peak), 43, 85, 105[8] |
| This compound | C6H12Cl2 | 155.07 | 77, 91, 105, 120 (M-Cl) [9] |
| 1,2-Dichloro-2-methylbutane | C5H10Cl2 | 141.04 | 69, 55, 91, 105[10] |
| 2,3-Dichloro-2-methylbutane | C5H10Cl2 | 141.04 | 69, 55, 91, 105[5] |
Note: The fragmentation patterns are based on available library data and general principles of mass spectrometry. Actual spectra may vary slightly depending on the instrument and conditions.
Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Troubleshooting decision-making process.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1,3-dichloro-2,3-dimethylbutane [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Butane, 2,3-dichloro-2-methyl- [webbook.nist.gov]
- 6. fishersci.com [fishersci.com]
- 7. mass spectrum of 2,3-dimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,3-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 2-Chloro-2,3-dimethylbutane | C6H13Cl | CID 136383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
- 10. 1,2-Dichloro-2-methylbutane | C5H10Cl2 | CID 140983 - PubChem [pubchem.ncbi.nlm.nih.gov]
preventing polymerization during the synthesis of dienes from 2,3-dichloro-2,3-dimethylbutane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing polymerization during the synthesis of dienes, specifically 2,3-dimethyl-1,3-butadiene (B165502), from 2,3-dichloro-2,3-dimethylbutane.
Frequently Asked Questions (FAQs)
Q1: Why is my diene product polymerizing during synthesis?
A1: Dienes, especially conjugated dienes like 2,3-dimethyl-1,3-butadiene, are susceptible to polymerization. This can be initiated by several factors including heat, light, radical initiators (e.g., peroxides that may be present as impurities in solvents), and acidic conditions. The dehalogenation reaction itself, if not properly controlled, can generate conditions favorable for polymerization.
Q2: What are the common signs of polymerization in my reaction?
A2: Signs of unwanted polymerization include the reaction mixture becoming viscous or solidifying, the formation of a precipitate or insoluble gummy material, and a lower than expected yield of the desired diene product accompanied by the formation of high-molecular-weight residues.[1]
Q3: What type of inhibitors can be used to prevent polymerization?
A3: Free-radical inhibitors are commonly used to stabilize dienes during synthesis and storage.[2] Phenolic compounds such as hydroquinone (B1673460) (HQ) and butylated hydroxytoluene (BHT), as well as stable radical compounds like phenothiazine (B1677639) (PTZ), are effective. These inhibitors function by scavenging free radicals that initiate the polymerization chain reaction.[2][3]
Q4: How much inhibitor should I add to my reaction?
A4: The effective concentration of an inhibitor can vary depending on the specific reaction conditions, such as temperature and the presence of impurities. Generally, concentrations ranging from 100 to 1000 ppm (parts per million) for hydroquinone and 50 to 200 ppm for phenothiazine are used.[2] It is recommended to start with a lower concentration and optimize based on your experimental results.
Q5: How can I remove the inhibitor from my final product?
A5: The method of inhibitor removal depends on the inhibitor used. Acidic inhibitors like hydroquinone can often be removed by washing the organic product with a dilute aqueous base solution (e.g., 5% sodium hydroxide).[2] Volatile inhibitors like BHT may be removed during solvent evaporation or by vacuum distillation. Column chromatography is another effective purification method.[2]
Q6: Can I minimize polymerization without using an inhibitor?
A6: While using an inhibitor is highly recommended for robust results, you can minimize polymerization by controlling the reaction conditions.[2] Key strategies include:
-
Low Temperature: Keep the reaction temperature as low as possible to reduce the rate of polymerization.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from initiating radical formation.
-
Minimize Reaction Time: Shorter reaction times can reduce the extent of polymerization.[2]
-
Use Pure Reagents: Ensure that solvents and reagents are free of peroxide impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction mixture becomes viscous or solidifies | Uncontrolled polymerization of the diene product. | 1. Add a polymerization inhibitor: Introduce an appropriate inhibitor (e.g., hydroquinone or BHT) at the beginning of the reaction. 2. Control reaction temperature: Lower the reaction temperature. 3. Ensure an inert atmosphere: Purge the reaction vessel with nitrogen or argon. |
| Low yield of diene and formation of a solid residue | Polymerization initiated by heat, light, or impurities (e.g., peroxides in the solvent). | 1. Use purified, peroxide-free solvents. 2. Protect the reaction from light by wrapping the flask in aluminum foil. 3. Add a suitable polymerization inhibitor. |
| Incomplete dehalogenation | Insufficient amount or activity of the dehalogenating agent (e.g., zinc dust). | 1. Use freshly activated zinc dust. 2. Ensure a sufficient molar excess of the dehalogenating agent. 3. Increase the reaction temperature or time cautiously, while monitoring for polymerization. |
| Formation of side products other than the diene | Incomplete elimination or side reactions promoted by the reaction conditions. | 1. Optimize the reaction temperature and time. 2. Ensure the use of an appropriate solvent. 3. Analyze the side products to understand the competing reaction pathways. |
Data Presentation
Table 1: Common Polymerization Inhibitors
The following table summarizes common free-radical inhibitors that can be used to prevent the polymerization of dienes. The effective concentration can vary depending on the specific reaction conditions.
| Inhibitor | Typical Concentration Range (ppm) | Notes |
| Hydroquinone (HQ) | 100 - 1000 | Effective in the presence of oxygen. Can be removed by a basic wash.[2] |
| Butylated Hydroxytoluene (BHT) | 100 - 500 | Volatile and can often be removed under vacuum. |
| Phenothiazine (PTZ) | 50 - 200 | Highly effective but can be more challenging to remove.[2] |
Experimental Protocols
Key Experiment: Synthesis of 2,3-Dimethyl-1,3-butadiene from this compound
This protocol describes a general procedure for the dehalogenation of this compound to synthesize 2,3-dimethyl-1,3-butadiene, incorporating measures to prevent polymerization.
Materials:
-
This compound
-
Activated Zinc dust
-
Anhydrous ethanol (B145695) or another suitable solvent
-
Hydroquinone (or other suitable inhibitor)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup:
-
Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inlet for an inert gas.
-
Ensure all glassware is dry.
-
-
Charging the Reactor:
-
Add activated zinc dust (typically a 2-4 molar excess relative to the dichloride) to the reaction flask.
-
Add a suitable polymerization inhibitor (e.g., 200 ppm of hydroquinone relative to the expected product mass).
-
Add the anhydrous solvent (e.g., ethanol).
-
Begin stirring and purge the system with an inert gas for 10-15 minutes to establish an inert atmosphere.
-
-
Reaction Execution:
-
Dissolve the this compound in a minimal amount of the anhydrous solvent in a dropping funnel.
-
Slowly add the solution of the dichloride to the stirred suspension of zinc dust. The reaction is often exothermic, so control the addition rate to maintain a gentle reflux. If necessary, use a water bath to cool the reaction.
-
After the addition is complete, continue to stir the reaction mixture at a controlled temperature (e.g., gentle reflux) until the reaction is complete (monitor by TLC or GC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Decant the liquid from the unreacted zinc dust.
-
Wash the remaining zinc dust with a small amount of fresh solvent.
-
Combine the organic fractions.
-
If hydroquinone was used as an inhibitor, wash the organic solution with a dilute aqueous solution of sodium hydroxide (B78521) to remove it.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter to remove the drying agent.
-
The crude diene can be purified by fractional distillation. It is crucial to add a small amount of a fresh inhibitor (like hydroquinone) to the distillation flask to prevent polymerization during heating. Collect the fraction boiling at the expected temperature for 2,3-dimethyl-1,3-butadiene (approx. 69-70 °C).
-
Mandatory Visualization
Caption: Troubleshooting workflow for preventing polymerization.
References
troubleshooting unexpected results in reactions involving 2,3-dichloro-2,3-dimethylbutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-dichloro-2,3-dimethylbutane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
I. Elimination Reactions (Dehydrohalogenation)
Elimination reactions of this compound are commonly performed to synthesize dienes, which are valuable precursors in organic synthesis. However, achieving the desired product in high yield can be challenging.
Frequently Asked Questions (FAQs)
Q1: I am trying to perform a double dehydrohalogenation of this compound to form 2,3-dimethyl-1,3-butadiene (B165502), but I am getting a mixture of products. What is going on?
A1: The reaction of this compound with a base can lead to a mixture of elimination and substitution products. The primary competition is between the desired E2 (bimolecular elimination) pathway and SN2 (bimolecular nucleophilic substitution), as well as E1 (unimolecular elimination) and SN1 (unimolecular nucleophilic substitution) pathways, especially with less sterically hindered or weaker bases. The formation of a stable tertiary carbocation intermediate can also lead to rearrangements and a variety of products.
Q2: What is the expected major product in the dehydrohalogenation of a related compound, 2-chloro-2,3-dimethylbutane, and how does the choice of base affect the outcome?
A2: In the dehydrohalogenation of 2-chloro-2,3-dimethylbutane, two primary elimination products can be formed: the Zaitsev product (more substituted alkene) and the Hofmann product (less substituted alkene). The choice of base plays a crucial role in the product distribution. A small, strong base like sodium hydroxide (B78521) or sodium ethoxide favors the thermodynamically more stable Zaitsev product.[1][2] In contrast, a bulky, sterically hindered base like potassium tert-butoxide favors the formation of the less sterically hindered Hofmann product.[2][3]
Troubleshooting Guide: Unexpected Product Ratios in Elimination Reactions
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired diene (2,3-dimethyl-1,3-butadiene) | The reaction conditions favor substitution over elimination. | Increase the reaction temperature, as elimination is entropically favored over substitution. Use a strong, bulky base like potassium tert-butoxide to favor elimination. |
| Formation of unexpected alkenes | Carbocation rearrangement is occurring via an E1 pathway. | Use a strong, non-nucleophilic base in a polar aprotic solvent to promote the E2 mechanism, which is less prone to rearrangements. |
| Presence of alcohol or ether byproducts | The base/solvent (e.g., hydroxide or alkoxide in alcohol) is acting as a nucleophile, leading to SN1 or SN2 products. | Use a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DBN (1,5-Diazabicyclo[4.3.0]non-5-ene). |
Experimental Protocol: Synthesis of 2,3-Dimethyl-1,3-Butadiene from Pinacol (B44631)
Reaction: Dehydration of Pinacol using Hydrobromic Acid.[5]
Procedure:
-
To a 50-mL round-bottomed flask, add 6 g of crushed pinacol (2,3-dimethylbutane-2,3-diol).
-
Carefully add 2.0 mL of 48% hydrobromic acid.
-
Stir the mixture for 15 minutes.
-
Set up a simple distillation apparatus, including a fume trap.
-
Slowly distill the mixture, collecting the distillate that comes over up to 100°C.
-
Transfer the two-phase distillate to a separatory funnel.
-
Remove the lower aqueous layer.
-
Wash the organic layer twice with 3-mL portions of water.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
The resulting 2,3-dimethyl-1,3-butadiene can be used in subsequent reactions, such as a Diels-Alder reaction.[5]
Logical Workflow for Troubleshooting Elimination Reactions
Caption: Troubleshooting logic for elimination reactions.
II. Solvolysis and Substitution Reactions
When this compound is dissolved in a nucleophilic solvent like aqueous ethanol (B145695), it can undergo solvolysis, leading to a variety of substitution and elimination products.
Frequently Asked Questions (FAQs)
Q1: I am performing a solvolysis of this compound in aqueous ethanol and observing multiple unexpected products. Why is this happening?
A1: Solvolysis of tertiary alkyl halides like this compound proceeds through an SN1 and E1 mechanism, which involves the formation of a stable tertiary carbocation. This carbocation can then be attacked by the solvent (water or ethanol) to give substitution products, or a proton can be eliminated to form alkenes.[6] Furthermore, rearrangements of the carbocation, although less likely for an already tertiary carbocation, can sometimes lead to other unexpected products.
Q2: What are the likely products of solvolysis of a similar compound, 3-chloro-2,2-dimethylbutane, in aqueous ethanol?
A2: The solvolysis of 3-chloro-2,2-dimethylbutane in aqueous ethanol can lead to a mixture of products including 2,3-dimethyl-2-butene (B165504) (major alkene), 2-methyl-2-butene, and various substitution products where the chloro group is replaced by an ethoxy or hydroxy group, along with rearranged products.[6]
Troubleshooting Guide: Unexpected Products in Solvolysis
| Issue | Potential Cause | Recommended Solution |
| High proportion of elimination products | The reaction is being run at an elevated temperature. | Run the reaction at a lower temperature to favor substitution over elimination. |
| Mixture of alcohol and ether products | Both water and ethanol in the solvent are acting as nucleophiles. | To favor one product, change the solvent composition. For example, use absolute ethanol to favor the ether product. |
| Formation of rearranged products | Although starting with a tertiary halide, unforeseen rearrangements may occur. | This is inherent to the SN1/E1 mechanism. To avoid rearrangements, consider a reaction that proceeds via an SN2 mechanism, if possible, although this is difficult with a tertiary substrate. |
Reaction Pathway for Solvolysis of this compound
Caption: Solvolysis reaction pathway.
III. Friedel-Crafts Alkylation
This compound can be used as an alkylating agent in Friedel-Crafts reactions to introduce a bulky alkyl group onto an aromatic ring.
Frequently Asked Questions (FAQs)
Q1: I am attempting a Friedel-Crafts alkylation of benzene (B151609) with this compound and obtaining a low yield of the desired dialkylated product. What could be the issue?
A1: Friedel-Crafts alkylation with dihalides can be complex. Potential issues include incomplete reaction leading to mono-alkylation, and side reactions. The formation of the carbocation intermediate is a key step, and the stability of the tertiary carbocation from this compound is favorable. However, steric hindrance can make the second alkylation step difficult.[7]
Troubleshooting Guide: Friedel-Crafts Alkylation Issues
| Issue | Potential Cause | Recommended Solution |
| Low yield | Insufficient catalyst, deactivation of the catalyst, or steric hindrance. | Ensure a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) is used, as it complexes with the product.[8] Consider using a more reactive aromatic substrate if steric hindrance is a major issue. |
| Mono-alkylation product predominates | The reaction conditions are not forcing enough to drive the second alkylation. | Increase the reaction time or temperature. Ensure the stoichiometry of the reactants is appropriate for dialkylation. |
Experimental Protocol: Friedel-Crafts Dialkylation of Benzene
Reaction: Synthesis of 2,3-Dimethyl-2,3-diphenylbutane.[7]
Procedure:
-
In a flask equipped with a stirrer and reflux condenser, add benzene (acting as both solvent and reactant) and a Lewis acid catalyst such as anhydrous aluminum chloride.
-
Prepare a solution of this compound in a small amount of benzene.
-
Add the alkylating agent solution dropwise to the stirred benzene/catalyst suspension at a controlled temperature (e.g., room temperature).
-
Stir the reaction mixture for several hours.
-
Quench the reaction by pouring it over a mixture of ice and hydrochloric acid.
-
Separate the organic layer, wash, dry, and evaporate the solvent to obtain the crude product.
IV. Grignard Reagent Formation
Attempting to form a Grignard reagent from this compound presents unique challenges due to the presence of two halide atoms.
Frequently Asked Questions (FAQs)
Q1: I am trying to prepare a Grignard reagent from this compound, but the reaction is not initiating or is giving unexpected byproducts. What are the common problems?
A1: The formation of Grignard reagents from dihalides can be problematic. Key challenges include the potential for intramolecular Wurtz-type coupling to form a cyclobutane (B1203170) derivative, and the formation of a di-Grignard reagent.[9] Difficulty in initiating the reaction is also a common issue with Grignard preparations.
Troubleshooting Guide: Grignard Reagent Formation
| Issue | Potential Cause | Recommended Solution |
| Reaction fails to initiate | The magnesium surface is coated with an oxide layer. | Use mechanical activation (crushing the magnesium turnings) or chemical activation (adding a small crystal of iodine or a few drops of 1,2-dibromoethane). |
| Formation of a cyclic byproduct | Intramolecular coupling of the mono-Grignard reagent. | This is an inherent challenge. Running the reaction at a lower temperature and with slow addition of the dihalide may minimize this side reaction. |
| Formation of di-Grignard reagent | Both chlorine atoms are reacting with magnesium. | To favor the mono-Grignard, use a molar excess of this compound relative to magnesium.[9] |
General Reaction Scheme for Grignard Formation and Side Reactions
Caption: Grignard reagent formation and potential side reactions.
References
- 1. Solved Write the structure(s) of the product(s) obtained | Chegg.com [chegg.com]
- 2. When 2-bromo-2,3-dimethylbutane reacts with a strong base, two al... | Study Prep in Pearson+ [pearson.com]
- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. atc.io [atc.io]
- 6. Give all the products that might be formed when 3 -chloro-2,2-dimethylbut.. [askfilo.com]
- 7. benchchem.com [benchchem.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Elimination Reactions of Hindered Haloalkanes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the efficiency of elimination reactions, particularly when working with sterically hindered haloalkanes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing elimination reactions with hindered haloalkanes?
The main challenge is overcoming steric hindrance, which can impede the approach of the base to the desired proton, leading to slow reaction rates, low yields, and the formation of undesired byproducts. For E2 reactions, the bulky nature of the substrate can also influence the regioselectivity of the reaction, favoring the formation of the Hofmann (less substituted) product over the more thermodynamically stable Zaitsev (more substituted) product.[1][2]
Q2: How does the choice of base affect the outcome of an elimination reaction with a hindered haloalkane?
The size and strength of the base are critical factors.
-
Bulky, strong bases , such as potassium tert-butoxide (KOtBu), lithium diisopropylamide (LDA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), are highly effective for promoting E2 elimination in hindered systems.[3] Their large size prevents them from acting as nucleophiles and attacking the sterically hindered carbon atom, thus minimizing competing SN2 substitution reactions.[3] Furthermore, their steric bulk favors the abstraction of the most accessible β-hydrogen, leading to the preferential formation of the Hofmann product.[2][3][4]
-
Smaller, strong bases , like sodium ethoxide (NaOEt) or sodium hydroxide (B78521) (NaOH), can also effect elimination. However, with hindered substrates, they are more likely to lead to a mixture of Zaitsev and Hofmann products and may also result in competing substitution reactions.
Q3: What is the role of the solvent in these reactions?
The choice of solvent can significantly influence the reaction pathway.
-
Polar aprotic solvents , such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF), are generally preferred for E2 reactions. These solvents solvate the cation of the base, leaving the anion more "naked" and reactive as a base, which can increase the reaction rate.
-
Polar protic solvents , like ethanol (B145695) or water, can solvate the base through hydrogen bonding, reducing its basicity and potentially favoring SN1/E1 pathways, especially with tertiary halides. Using the conjugate acid of the alkoxide base as the solvent (e.g., tert-butanol (B103910) for potassium tert-butoxide) is a common practice to maintain a consistent reactive species.
Q4: How does temperature influence the efficiency of elimination reactions?
Higher temperatures generally favor elimination over substitution.[5] Elimination reactions often have a higher activation energy than substitution reactions and lead to an increase in entropy (more molecules are formed).[5] Therefore, increasing the reaction temperature can significantly improve the yield of the elimination product. Refluxing the reaction mixture is a common technique used to achieve the necessary temperature.
Troubleshooting Guide
This guide addresses common issues encountered during the elimination of hindered haloalkanes.
Issue 1: Low or no yield of the desired alkene product.
| Potential Cause | Troubleshooting Step |
| Insufficiently strong or hindered base | Switch to a bulkier and stronger base like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA). |
| Reaction temperature is too low | Increase the reaction temperature. Refluxing the reaction mixture is often necessary to drive the elimination. |
| Poor leaving group | The leaving group ability is crucial. Iodides are better leaving groups than bromides, which are better than chlorides. If you have a poor leaving group (e.g., -OH), it may need to be converted to a better one (e.g., a tosylate) prior to the elimination step.[6] |
| Absence of an anti-periplanar β-hydrogen | The E2 mechanism requires a specific dihedral angle of 180° between the β-hydrogen and the leaving group. In cyclic or conformationally rigid systems, this arrangement may not be possible, hindering the reaction. Consider alternative synthetic routes if this is a constraint. |
| Water contamination | For reactions with highly reactive bases like KOtBu, moisture can quench the base. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
Issue 2: Formation of the wrong regioisomer (Zaitsev instead of Hofmann, or vice-versa).
| Potential Cause | Troubleshooting Step |
| Base is not sterically hindered enough | To favor the Hofmann product, use a very bulky base such as potassium tert-butoxide or LDA. |
| Base is too small | To favor the Zaitsev product, use a smaller, strong base like sodium ethoxide, provided the steric hindrance of the substrate is not prohibitive. |
| Reaction is under thermodynamic control | Prolonged reaction times or high temperatures with a less hindered base can lead to isomerization to the more stable Zaitsev product. Use a bulky base and carefully control the reaction time to favor the kinetically controlled Hofmann product. |
Issue 3: Significant amount of substitution byproduct.
| Potential Cause | Troubleshooting Step |
| Base is acting as a nucleophile | Use a more sterically hindered base. The bulkier the base, the less likely it is to attack the electrophilic carbon. |
| Substrate is not sufficiently hindered | For primary or less hindered secondary haloalkanes, substitution can be a major competing pathway. Using a bulky base and higher temperatures will favor elimination. |
| Solvent choice | Polar protic solvents can promote SN1 reactions with tertiary halides. Use a polar aprotic solvent to favor E2. |
Data Presentation: Regioselectivity in E2 Eliminations
The choice of base has a profound impact on the distribution of alkene isomers. The following tables summarize typical product distributions for the elimination of various hindered haloalkanes.
Table 1: Elimination of 2-Bromo-2-methylbutane (B1582447)
| Base | Solvent | Zaitsev Product (2-methyl-2-butene) | Hofmann Product (2-methyl-1-butene) |
| NaOEt | Ethanol | ~70% | ~30% |
| KOtBu | tert-Butanol | ~28% | ~72% |
Table 2: Elimination of 2-Bromo-2,3-dimethylbutane
| Base | Solvent | Zaitsev Product (2,3-dimethyl-2-butene) | Hofmann Product (2,3-dimethyl-1-butene) |
| NaOMe | Methanol | ~80%[7] | ~20%[7] |
| KOtBu | tert-Butanol | ~25%[7] | ~75%[7] |
Table 3: Elimination of 2-Bromopentane
| Base | Solvent | Zaitsev Product (2-pentene) | Hofmann Product (1-pentene) |
| KOEt | Ethanol | ~70% | ~30% |
| KOtBu | tert-Butanol | ~34% | ~66% |
Experimental Protocols
Protocol 1: E2 Elimination of 2-Bromo-2-methylbutane with Potassium tert-Butoxide
This protocol describes the synthesis of 2-methyl-1-butene (B49056) (Hofmann product) and 2-methyl-2-butene (B146552) (Zaitsev product) from 2-bromo-2-methylbutane using the bulky base potassium tert-butoxide.
Materials:
-
2-bromo-2-methylbutane
-
Potassium tert-butoxide (KOtBu)
-
tert-Butanol, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Ice bath
-
Drying tube (e.g., with calcium chloride)
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Place a drying tube at the top of the condenser to protect the reaction from atmospheric moisture.
-
Reagent Addition: In the round-bottom flask, dissolve potassium tert-butoxide in anhydrous tert-butanol.
-
Substrate Addition: Slowly add 2-bromo-2-methylbutane to the stirred solution of the base.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 1.5 hours.[6]
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Set up a simple distillation apparatus to isolate the volatile alkene products.
-
Gently heat the mixture to distill the products. Collect the distillate in a flask cooled in an ice bath to minimize evaporation of the volatile alkenes.[6]
-
-
Analysis: Analyze the product mixture by gas chromatography (GC) and/or 1H NMR to determine the ratio of 2-methyl-1-butene to 2-methyl-2-butene.
Visualizations
Caption: Troubleshooting workflow for low alkene yield.
Caption: Base selection for controlling regioselectivity.
Caption: General experimental workflow for E2 elimination.
References
- 1. Chemistry Lab [myersdaily.org]
- 2. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 3. orgosolver.com [orgosolver.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. juliethahn.com [juliethahn.com]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Validation & Comparative
A Comparative Guide to the GC-MS Analysis of 2,3-Dichloro-2,3-dimethylbutane Reaction Products
This guide provides a comprehensive comparison of the reaction products of 2,3-dichloro-2,3-dimethylbutane under different reaction conditions, with a focus on their analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols, quantitative data, and visual representations of the experimental workflow and reaction pathways are presented to aid researchers, scientists, and drug development professionals in their understanding and application of these analytical techniques.
Introduction
This compound is a vicinal dihalide that can undergo dehydrohalogenation reactions to yield various unsaturated hydrocarbons. The composition of the product mixture is highly dependent on the reaction conditions, particularly the choice of base. This guide explores the reaction of this compound with two common bases, sodium hydroxide (B78521) and potassium tert-butoxide, and details the GC-MS methodology for the separation and identification of the resulting products.
Experimental Protocols
Synthesis of Reaction Products
Objective: To synthesize the dehydrohalogenation products of this compound using a non-bulky and a bulky base.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Potassium tert-butoxide (t-BuOK)
-
Ethanol (B145695) (absolute)
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure for Reaction with Sodium Hydroxide:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in ethanol.
-
Add a solution of sodium hydroxide in ethanol to the flask.
-
Heat the mixture to reflux for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully evaporate the solvent.
Procedure for Reaction with Potassium tert-Butoxide:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous ethanol.
-
Add potassium tert-butoxide to the solution while stirring.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Work up the reaction mixture as described in the sodium hydroxide procedure.
GC-MS Analysis
Objective: To separate and identify the products in the reaction mixtures using GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 3 minutes
-
Ramp: 10 °C/min to 150 °C
-
Hold: 5 minutes at 150 °C
-
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-200
Data Presentation
The primary products expected from the dehydrohalogenation of this compound are 2,3-dimethyl-1,3-butadiene, 2,3-dimethyl-1-butene, and 2,3-dimethyl-2-butene. The relative abundance of these products will vary depending on the base used.
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Expected Major Product with NaOH | Expected Major Product with t-BuOK |
| 2,3-Dimethyl-1,3-butadiene | C₆H₁₀ | 82.14 | 82, 67, 53, 41, 39[1] | Minor | Major |
| 2,3-Dimethyl-1-butene | C₆H₁₂ | 84.16 | 84, 69, 56, 41[2][3][4] | Minor | Major |
| 2,3-Dimethyl-2-butene | C₆H₁₂ | 84.16 | 84, 69, 56, 41, 43[5][6] | Major | Minor |
Experimental Workflow and Reaction Pathways
Comparison with Alternative Methods
While GC-MS is a powerful technique for the analysis of these reaction products, other methods can also be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the products, helping to distinguish between isomers. This method is complementary to GC-MS and can be used to confirm the identity of the major products.
-
High-Performance Liquid Chromatography (HPLC): For less volatile or thermally labile products, HPLC could be an alternative separation technique. However, for the expected volatile hydrocarbon products, GC is generally preferred.[7][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the products, such as C=C double bonds, which would be absent in the starting material.
Conclusion
The reaction of this compound with a base is a classic example of an elimination reaction, where the product distribution can be controlled by the steric bulk of the base. GC-MS is an ideal analytical technique for separating and identifying the resulting mixture of alkenes and dienes. By comparing the retention times and mass spectra of the products to known standards, a quantitative analysis of the reaction outcome can be achieved. This guide provides the necessary experimental framework and data for researchers to conduct and interpret such analyses.
References
- 1. 2,3-Dimethyl-1,3-butadiene | C6H10 | CID 10566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Butene, 2,3-dimethyl- [webbook.nist.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. 2,3-Dimethyl-1-butene | C6H12 | CID 11249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Butene, 2,3-dimethyl- [webbook.nist.gov]
- 6. 2-Butene, 2,3-dimethyl- [webbook.nist.gov]
- 7. 2,3-Dimethyl-1,3-butadiene | SIELC Technologies [sielc.com]
- 8. 1-Butene, 2,3-dimethyl- | SIELC Technologies [sielc.com]
A Comparative Analysis of E1 and E2 Elimination Pathways for 2,3-dichloro-2,3-dimethylbutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the E1 (unimolecular) and E2 (bimolecular) elimination pathways for the vicinal dihalide, 2,3-dichloro-2,3-dimethylbutane. Understanding the nuances of these reaction mechanisms is critical for predicting product distributions and optimizing synthetic strategies in medicinal chemistry and materials science. This document outlines the mechanistic underpinnings, expected product outcomes based on reaction conditions, and detailed experimental protocols for both pathways.
Mechanistic Overview
Elimination reactions of alkyl halides are fundamental transformations in organic synthesis, leading to the formation of alkenes and alkynes. The E1 and E2 pathways represent two distinct mechanisms for these reactions, differing in their kinetics, stereochemistry, and sensitivity to reaction parameters.
The E1 reaction is a two-step process initiated by the slow, rate-determining departure of a leaving group to form a carbocation intermediate. This is followed by a rapid deprotonation of an adjacent carbon by a weak base to form the double bond.[1][2][3] The rate of the E1 reaction is dependent only on the concentration of the substrate.[1][2]
The E2 reaction , in contrast, is a concerted, one-step process where a strong base abstracts a proton, and the leaving group departs simultaneously to form the alkene.[1][3][4] The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base.[1][4] A key stereochemical requirement for the E2 mechanism is an anti-periplanar arrangement of the proton to be abstracted and the leaving group.[5]
For a vicinal dihalide such as this compound, a double elimination can occur to yield a conjugated diene or an enyne, and subsequently an alkyne, depending on the reaction conditions.
Predicted Product Distribution
The regioselectivity and stereoselectivity of elimination reactions are highly dependent on the reaction conditions, particularly the strength of the base employed.
E1 Pathway (Weak Base): In the presence of a weak base and a polar protic solvent (e.g., ethanol (B145695) or water) at elevated temperatures, the E1 mechanism is favored. The initial departure of a chloride ion from this compound would lead to a tertiary carbocation. Subsequent loss of a second chloride and deprotonation would be expected to follow Zaitsev's rule, favoring the formation of the more substituted and conjugated diene.
E2 Pathway (Strong Base): With a strong, non-hindered base (e.g., sodium hydroxide (B78521) or sodium ethoxide), the E2 mechanism will predominate. The reaction is expected to proceed via a stepwise double dehydrohalogenation. The first elimination would yield a vinylic chloride. A second, often slower, elimination would then produce the alkyne. With a strong, sterically hindered base, such as potassium tert-butoxide, the Hofmann rule may be followed, leading to the formation of the less substituted alkene as the major product.[6] In the case of this compound, this would favor the formation of the terminal diene.
The following table summarizes the expected major and minor products for the E1 and E2 elimination of this compound based on established principles of elimination reactions.
| Reaction Pathway | Base/Solvent System | Expected Major Product | Expected Minor Product(s) |
| E1 | Ethanol (EtOH), Heat | 2,3-dimethyl-1,3-butadiene (B165502) | 2-chloro-2,3-dimethyl-1-butene |
| E2 | Sodium Ethoxide (NaOEt) in EtOH | 2,3-dimethyl-1,3-butadiene | 2-chloro-2,3-dimethyl-1-butene |
| E2 | Potassium tert-butoxide (t-BuOK) in t-BuOH | 4-chloro-2,3-dimethyl-1-butene | 2,3-dimethyl-1,3-butadiene |
Kinetic Data Comparison
| Parameter | E1 Pathway | E2 Pathway |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |
| Order of Reaction | First-order | Second-order |
| Effect of Base Concentration | Rate is independent of base concentration. | Rate is directly proportional to the base concentration. |
| Effect of Substrate Structure | Favored by tertiary > secondary alkyl halides. | Favored by tertiary > secondary > primary alkyl halides. |
Experimental Protocols
The following are representative protocols for conducting E1 and E2 elimination reactions on a tertiary alkyl halide, adapted for this compound.
Protocol 1: E1 Elimination of this compound
Objective: To synthesize 2,3-dimethyl-1,3-butadiene via an E1 pathway.
Materials:
-
This compound
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution (5% aqueous)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
In a 100 mL round-bottom flask, place 10 g of this compound and 50 mL of absolute ethanol.
-
Add a few boiling chips to the flask.
-
Assemble a reflux apparatus and heat the mixture to a gentle reflux using a heating mantle.
-
Maintain the reflux for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with 50 mL of deionized water.
-
Separate the organic layer and wash it with 25 mL of 5% sodium bicarbonate solution, followed by 25 mL of deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and purify the product by fractional distillation, collecting the fraction corresponding to the boiling point of 2,3-dimethyl-1,3-butadiene (69-70 °C).
Protocol 2: E2 Elimination of this compound
Objective: To synthesize 2,3-dimethyl-1,3-butadiene via an E2 pathway.
Materials:
-
This compound
-
Sodium ethoxide
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Deionized water
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
In a 100 mL round-bottom flask, prepare a solution of sodium ethoxide by carefully dissolving 2.3 g of sodium metal in 50 mL of absolute ethanol under an inert atmosphere.
-
Once the sodium has completely reacted and the solution has cooled, add 10 g of this compound dropwise to the stirred solution.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the mixture to room temperature and pour it into 100 mL of cold deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with deionized water (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the product by fractional distillation.
Visualizing the Reaction Pathways
The following diagrams illustrate the E1 and E2 elimination pathways for this compound.
Caption: The E1 elimination pathway involving a carbocation intermediate.
Caption: The concerted E2 elimination pathway.
Conclusion
The elimination of this compound can be directed towards either the E1 or E2 pathway through careful selection of reaction conditions. The use of a weak base in a polar protic solvent at elevated temperatures will favor the E1 mechanism, leading to the formation of the thermodynamically more stable conjugated diene. Conversely, the use of a strong base will promote the E2 mechanism. A non-hindered strong base will also favor the conjugated diene, while a sterically hindered base is expected to yield the less substituted diene as the major product. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to control the outcome of elimination reactions for this and similar substrates.
References
- 1. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Elimination Reactions: an Introduction [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 6. youtube.com [youtube.com]
Comparative Reactivity of 2,3-Dichloro-2,3-dimethylbutane and its Isomers: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive analysis of the reactivity of 2,3-dichloro-2,3-dimethylbutane in comparison to other dichlorobutane isomers. Tailored for researchers, scientists, and professionals in drug development, this guide synthesizes available experimental data to offer insights into the influence of molecular structure on reaction outcomes in nucleophilic substitution and elimination reactions.
Executive Summary
The reactivity of dichlorobutanes is profoundly influenced by the position of the chlorine atoms and the substitution pattern of the carbon skeleton. This compound, a tertiary dichloride, exhibits distinct reactivity compared to its primary and secondary isomers. Due to the stability of the tertiary carbocation intermediates, it is expected to readily undergo SN1 and E1 reactions. Conversely, primary dichlorobutanes are more susceptible to SN2 reactions, while secondary isomers can proceed through mixed pathways. Steric hindrance also plays a crucial role, particularly in isomers with gem-dimethyl groups, which can significantly retard SN2 reaction rates.
Data Presentation: Reactivity Comparison
The following tables summarize the available quantitative and qualitative data on the reactivity of various dichlorobutane isomers.
Table 1: Relative Reactivity of C-H Bonds in 1-Chlorobutane (B31608) Towards Free-Radical Chlorination
This data provides insight into the formation of dichlorobutane isomers and the inherent reactivity of different positions within a butyl chain.
| Isomer Formed | Position of Second Chlorination | Experimental Abundance (%) | Relative Reactivity per H |
| 1,1-Dichlorobutane | C1 (Primary) | 5.8 - 7.8 | 1 |
| 1,2-Dichlorobutane | C2 (Secondary) | 22.7 - 24.2 | 4 |
| 1,3-Dichlorobutane | C3 (Secondary) | 44.4 - 46.3 | 8 |
| 1,4-Dichlorobutane (B89584) | C4 (Primary) | 25.0 - 25.1 | 3 |
Data compiled from studies on the free-radical chlorination of 1-chlorobutane, which indicate the preference for abstraction of secondary hydrogens further from the initial chlorine atom.[1][2][3]
Table 2: Influence of Steric Hindrance on SN2 Reactivity (Analogues)
While direct comparative kinetic data for all dichlorobutane isomers is limited, the effect of steric hindrance can be illustrated by comparing the reactivity of analogous monochlorinated alkanes.
| Compound | Structure | Relative Rate of SN2 Reaction |
| Ethyl chloride | CH₃CH₂Cl | 1 |
| n-Butyl chloride | CH₃CH₂CH₂CH₂Cl | 0.4 |
| Neopentyl chloride | (CH₃)₃CCH₂Cl | 0.00001 |
This data highlights the dramatic decrease in SN2 reactivity due to the steric bulk of a gem-dimethyl group, analogous to the environment of the primary chlorine in 1,4-dichloro-2,2-dimethylbutane.[4]
Reaction Mechanisms and Reactivity Profiles
The reactivity of dichlorobutanes can be understood through the lens of competing nucleophilic substitution (SN1, SN2) and elimination (E1, E2) reactions.
-
This compound : As a tertiary dichloroalkane, this isomer is expected to react primarily through unimolecular pathways (SN1 and E1) due to the formation of a stable tertiary carbocation upon departure of a chloride ion. SN2 reactions are highly disfavored at tertiary centers due to steric hindrance.
-
Primary Dichlorobutanes (e.g., 1,2-dichloro-, 1,3-dichloro-, 1,4-dichlorobutane) : The primary chlorine atoms in these isomers are susceptible to SN2 attack, provided the reaction center is not sterically hindered.[4] For instance, the reactivity of the chlorine at C-1 in 1,4-dichlorobutane is significantly higher via an SN2 mechanism compared to the C-1 chlorine in 1,4-dichloro-2,2-dimethylbutane, which is sterically shielded by the adjacent gem-dimethyl group.[4] Elimination reactions (E2) can compete with substitution, especially with strong, bulky bases.
-
Secondary Dichlorobutanes (e.g., 2,3-dichlorobutane) : These isomers can undergo a mix of SN1, SN2, E1, and E2 reactions, with the predominant pathway depending on the reaction conditions (nucleophile/base strength, solvent, temperature).
Experimental Protocols
1. Determination of Relative Reactivity by Product Distribution in Free-Radical Chlorination
This experiment allows for the assessment of the relative reactivity of different C-H bonds in a monochlorinated alkane.
-
Objective : To determine the product distribution of dichlorobutane isomers from the free-radical chlorination of 1-chlorobutane.
-
Materials : 1-chlorobutane, sulfuryl chloride (SO₂Cl₂), a free-radical initiator (e.g., AIBN), an inert solvent (e.g., carbon tetrachloride), and a gas chromatograph (GC).
-
Procedure :
-
A solution of 1-chlorobutane and the radical initiator in the inert solvent is prepared in a reaction vessel.
-
Sulfuryl chloride is added, and the mixture is heated or irradiated with UV light to initiate the reaction.
-
The reaction is allowed to proceed for a set period.
-
The resulting mixture of dichlorobutane isomers is then analyzed by gas chromatography.
-
-
Data Analysis : The relative peak areas in the gas chromatogram correspond to the relative amounts of each isomer produced. These percentages can be used to calculate the relative reactivity of each type of hydrogen atom in the starting material.[2]
2. Comparative SN2 Reactivity via Competition Experiment
This protocol allows for the direct comparison of the SN2 reactivity of two different alkyl halides.
-
Objective : To compare the relative rates of SN2 reaction of two different dichlorobutane isomers (e.g., 1,4-dichlorobutane and 1,4-dichloro-2,2-dimethylbutane) with a nucleophile.
-
Materials : The two dichlorobutane isomers of interest, a nucleophile (e.g., sodium iodide), a suitable solvent (e.g., acetone), and a method for monitoring the reaction progress (e.g., gas chromatography).
-
Procedure :
-
Equimolar amounts of the two dichlorobutane isomers are dissolved in the solvent in a reaction vessel.
-
A limiting amount of the nucleophile is added to initiate the reaction.
-
Aliquots of the reaction mixture are taken at various time intervals.
-
The concentrations of the unreacted dichlorobutanes in each aliquot are determined by gas chromatography.
-
-
Data Analysis : The relative rates of disappearance of the two starting materials provide a direct measure of their relative SN2 reactivity.[4]
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed.
Caption: Competing SN1 and SN2 pathways for dichlorobutanes.
Caption: Competing E1 and E2 elimination pathways.
Conclusion
The reactivity of this compound is dominated by its tertiary structure, favoring unimolecular substitution and elimination pathways. In contrast, other dichlorobutane isomers exhibit a wider range of reactivities depending on the location of the chlorine atoms and the degree of steric hindrance. This guide provides a foundational understanding for predicting reaction outcomes and designing synthetic strategies involving these important chlorinated hydrocarbons. Further experimental studies are warranted to provide more extensive quantitative data for a direct comparison of all dichlorobutane isomers under a standardized set of reaction conditions.
References
Validating the Structure of 2,3-dichloro-2,3-dimethylbutane: A Comparative NMR Analysis
For researchers, scientists, and drug development professionals, confident structural elucidation of synthesized compounds is paramount. This guide provides a comprehensive validation of the structure of 2,3-dichloro-2,3-dimethylbutane utilizing predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, alongside a comparative analysis with related halogenated and non-halogenated analogs.
The proposed structure of this compound is highly symmetrical. Due to the free rotation around the central carbon-carbon bond, all twelve protons on the four methyl groups are chemically equivalent. Similarly, the four methyl carbons are equivalent, and the two quaternary carbons bonded to the chlorine atoms are also equivalent. This high degree of symmetry is expected to result in a very simple NMR spectrum, a key characteristic that can be used for its structural validation.
Predicted NMR Spectral Data
Due to the limited availability of experimental spectra for this compound, predicted NMR data serves as a valuable tool for structural verification. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, along with experimental or predicted data for relevant comparative compounds.
Table 1: ¹H NMR Data Comparison
| Compound | Functional Group | Predicted/Experimental Chemical Shift (ppm) | Multiplicity |
| This compound | -CH₃ | ~1.77 | Singlet |
| 2,3-dibromo-2,3-dimethylbutane | -CH₃ | ~2.05 | Singlet |
| 2,3-dimethylbutane | -CH₃ | ~0.86 | Doublet |
| 2,3-dimethylbutane | -CH | ~1.57 | Septet |
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon Environment | Predicted/Experimental Chemical Shift (ppm) |
| This compound | -C H₃ | ~33.5 |
| This compound | -C (Cl)(CH₃)₂ | ~84.7 |
| 2,3-dibromo-2,3-dimethylbutane | -C H₃ | ~35.0 |
| 2,3-dibromo-2,3-dimethylbutane | -C (Br)(CH₃)₂ | ~70.0 |
| 2,3-dimethylbutane | -C H₃ | ~19.4 |
| 2,3-dimethylbutane | -C H(CH₃)₂ | ~34.1 |
The predicted ¹H NMR spectrum of this compound is expected to show a single sharp peak (singlet) at approximately 1.77 ppm. This is consistent with all twelve protons being chemically equivalent and having no adjacent protons to couple with. In comparison, the protons of the parent alkane, 2,3-dimethylbutane, show two signals: a doublet for the methyl protons and a septet for the methine protons, reflecting the proton-proton coupling. The downfield shift of the methyl protons in the dichloro- derivative compared to the parent alkane is anticipated due to the deshielding effect of the electronegative chlorine atoms.
The predicted ¹³C NMR spectrum of this compound is expected to display only two signals. A signal at approximately 33.5 ppm is predicted for the four equivalent methyl carbons, and a signal at around 84.7 ppm is predicted for the two equivalent quaternary carbons directly attached to the chlorine atoms. The significant downfield shift of the quaternary carbons is a direct result of the strong electron-withdrawing effect of the chlorine atoms. This simple two-peak spectrum is a strong indicator of the molecule's symmetrical structure.
Experimental Protocols
To experimentally verify the predicted data, the following standard NMR acquisition protocols would be employed:
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquisition Parameters:
-
Spectrometer Frequency: 300-500 MHz
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and reference the TMS peak to 0 ppm. Integrate the signals to determine the relative proton ratios.
¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) with TMS.
-
Instrument Setup: Similar to ¹H NMR, lock and shim the spectrometer.
-
Acquisition Parameters:
-
Spectrometer Frequency: 75-125 MHz
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-10 seconds (longer delay may be needed for quaternary carbons)
-
Number of Scans: 128-1024 (or more, depending on sample concentration)
-
-
Processing: Apply a Fourier transform with an exponential multiplication to improve the signal-to-noise ratio. Phase the spectrum and reference the solvent peak (e.g., CDCl₃ at 77.16 ppm) or the TMS peak (0 ppm).
Logical Workflow for Structural Validation
The process of validating the structure of this compound using NMR spectroscopy follows a logical progression from hypothesis to experimental confirmation.
Caption: Logical workflow for the validation of the this compound structure.
This systematic approach, combining prediction with experimental verification, provides a robust method for confirming the identity and purity of this compound. The simplicity of the expected NMR spectra serves as a powerful diagnostic tool for its structural validation.
comparative study of different bases for the dehydrohalogenation of vicinal dihalides
The synthesis of alkynes through the dehydrohalogenation of vicinal dihalides is a cornerstone of organic synthesis. This transformation, involving two successive E2 elimination reactions, is critically dependent on the choice of base.[1][2] The strength and nature of the base not only dictate the reaction's feasibility but also influence product yields and regioselectivity. This guide provides a comparative analysis of commonly employed bases, supported by experimental data and protocols to aid researchers in selecting the optimal conditions for their synthetic needs.
The Mechanism: A Twofold Elimination Pathway
The conversion of a vicinal dihalide to an alkyne proceeds through a sequential E2 (elimination, bimolecular) mechanism.[3] In the first step, a strong base abstracts a proton from a carbon atom adjacent to one of the halogens. In a concerted fashion, the corresponding halide is eliminated, resulting in the formation of a vinylic halide intermediate.[1][4] This intermediate then undergoes a second E2 elimination, requiring a sufficiently strong base, to remove the remaining hydrogen halide and form the alkyne triple bond.[1][4]
Comparison of Common Bases
The efficacy of the dehydrohalogenation is highly dependent on the base employed. While weaker bases can effect the first elimination, the second elimination from the vinylic halide intermediate is more challenging and necessitates a stronger base.[5][6]
| Base | Formula | Typical Solvent(s) | Typical Temperature | Key Characteristics |
| Sodium Amide | NaNH₂ | Liquid Ammonia (B1221849) (NH₃) | -33 °C (boiling point of NH₃) | Very Strong Base: Highly effective for both eliminations, especially for synthesizing terminal alkynes.[4][7][8] Advantage: Prevents rearrangement of terminal alkynes by converting them to acetylide salts.[5][8] Requirement: Requires 3 equivalents for terminal alkynes and an aqueous workup to reprotonate the acetylide.[1][5][9] |
| Potassium Hydroxide (B78521) | KOH | Ethanol (B145695), Ethylene (B1197577) Glycol | High Temperatures (Reflux, 150-200 °C) | Strong Base: Effective, but requires high temperatures to drive the second elimination.[5] Disadvantage: The high temperatures can cause initially formed terminal alkynes to isomerize to more stable internal alkynes.[8] Often used for synthesizing internal alkynes like diphenylacetylene.[10][11] |
| Sodium Ethoxide | NaOEt | Ethanol | High Temperatures (Reflux) | Strong Base: Similar in strength and application to KOH. Requires elevated temperatures. Can lead to alkyne isomerization. |
| Potassium tert-Butoxide | KOC(CH₃)₃ (t-BuOK) | tert-Butanol, DMSO | Variable, often elevated | Strong, Bulky Base: Its steric bulk can be advantageous in certain substrates to favor specific elimination pathways (e.g., Hofmann products in some systems), though for alkyne synthesis, its primary role is as a strong, non-nucleophilic base.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the dehydrohalogenation of a vicinal dihalide using both a very strong base (NaNH₂) and a moderately strong base (KOH).
Protocol 1: General Synthesis of a Terminal Alkyne using Sodium Amide
This protocol is based on the general procedure for the dehydrohalogenation of a vicinal dihalide like 1,2-dibromopentane (B1585501) to form a terminal alkyne.[3][8]
1. Reaction Setup:
-
In a three-necked flask equipped with a dry ice condenser, a mechanical stirrer, and a dropping funnel, add liquid ammonia (approx. 100 mL for a 0.1 mol scale reaction).
-
Add a small piece of sodium metal to the liquid ammonia. The persistence of a blue color indicates anhydrous conditions.
-
Add a catalytic amount of ferric nitrate.
-
Slowly add sodium metal (3 equivalents) in small pieces until the blue color disappears and a gray suspension of sodium amide is formed.
2. Dehydrohalogenation:
-
Slowly add a solution of the vicinal dihalide (1 equivalent) dissolved in a minimal amount of anhydrous ether via the dropping funnel to the stirred sodium amide suspension.
-
Allow the reaction mixture to stir for several hours at -33 °C.
3. Quenching and Workup:
-
After the reaction is complete, cautiously quench the reaction by the slow addition of ammonium (B1175870) chloride to neutralize any excess sodium amide.
-
Allow the ammonia to evaporate overnight in a fume hood.
-
Add cold water to the residue to dissolve the inorganic salts.
-
Extract the organic layer with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
4. Purification:
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude alkyne can be purified by distillation.
Protocol 2: Synthesis of Diphenylacetylene from meso-Stilbene Dibromide using KOH
This protocol describes the synthesis of an internal alkyne.[5][10]
1. Reaction Setup:
-
To a 100 mL round-bottom flask, add meso-1,2-dibromo-1,2-diphenylethane (B7791125) (e.g., 3 g), potassium hydroxide (KOH) pellets (e.g., 1.5 g), and ethylene glycol (e.g., 15-30 mL).[5][10]
-
Add a magnetic stir bar or boiling chips.
2. Dehydrohalogenation:
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.[5]
-
Maintain a steady reflux for 25-30 minutes. The solution will typically darken.[5][10]
3. Isolation of Crude Product:
-
Turn off the heat and, while still hot, pour the reaction mixture into a beaker containing cold water (e.g., 100 mL).[5][10]
-
An off-white solid (diphenylacetylene) should precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash the solid with cold water.[10]
4. Purification:
-
Recrystallize the crude solid from a minimal amount of hot 95% ethanol to obtain pure, crystalline diphenylacetylene.[5][10]
Experimental Workflow Visualization
The general laboratory procedure for these reactions can be summarized in the following workflow.
Conclusion
The selection of a base for the dehydrohalogenation of vicinal dihalides is a critical decision in the synthesis of alkynes. Sodium amide in liquid ammonia stands out for its high reactivity and its ability to synthesize terminal alkynes without isomerization.[5][8] In contrast, bases like potassium hydroxide require high temperatures and are better suited for the preparation of more stable internal alkynes.[8] By understanding the relative strengths, advantages, and experimental requirements of each base, researchers can effectively tailor their reaction conditions to achieve the desired alkyne product with optimal yield and purity.
References
- 1. Video: Preparation of Alkynes: Dehydrohalogenation [jove.com]
- 2. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 11. beyondbenign.org [beyondbenign.org]
Assessing the Purity of Synthesized 2,3-Dichloro-2,3-dimethylbutane: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 2,3-dichloro-2,3-dimethylbutane, a halogenated alkane with applications in organic synthesis. We delve into the common synthetic routes, potential impurities, and detailed experimental protocols for the most effective analytical techniques. This guide will equip you with the knowledge to select the optimal method for your research needs and ensure the quality of your synthesized this compound.
Synthesis and Potential Impurities
The most common method for synthesizing this compound is through the chlorination of 2,3-dimethyl-2-butene. This reaction, typically carried out by bubbling chlorine gas through a solution of the alkene, can lead to the formation of several byproducts. Understanding these potential impurities is crucial for developing effective purification and analysis strategies.
The primary impurities of concern include:
-
Mono-chlorinated products: Such as 1-chloro-2,3-dimethylbutane (B13173948) and 2-chloro-2,3-dimethylbutane, formed from the incomplete reaction.
-
Other dichlorinated isomers: Including 1,2-dichloro-2,3-dimethylbutane and 1,3-dichloro-2,3-dimethylbutane, arising from rearrangement reactions or alternative reaction pathways.
-
Unreacted starting material: Residual 2,3-dimethyl-2-butene.
Comparison of Analytical Techniques for Purity Assessment
Several analytical techniques can be employed to assess the purity of synthesized this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation of impurities, and available instrumentation. The table below compares the most common techniques.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | Purity (area %), detection of volatile impurities. | High resolution, quantitative, well-established for chlorinated hydrocarbons. | Not suitable for non-volatile impurities, requires derivatization for some compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines the separation power of GC with the identification capabilities of mass spectrometry. | Purity, molecular weight of components, structural information of impurities through fragmentation patterns. | High sensitivity and specificity, definitive identification of known and unknown impurities. | Higher instrument cost compared to GC-FID. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure. | Unambiguous structural confirmation, identification and quantification of isomers and other impurities. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to GC-MS, can be complex to interpret for mixtures. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their polarity and interactions with a stationary and mobile phase. | Purity of non-volatile or thermally labile compounds. | Suitable for a wide range of compounds. | Generally lower resolution for volatile, non-polar compounds like this compound compared to GC. |
Experimental Protocols
Below are detailed experimental protocols for the recommended analytical techniques for assessing the purity of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate and identify volatile components in the synthesized this compound, allowing for purity determination and impurity identification.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for halogenated compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Helium carrier gas
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a volatile solvent such as dichloromethane (B109758) or hexane.
-
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow Rate: 1 mL/min (constant flow)
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-300
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms. Analyze other peaks in the chromatogram to identify impurities by comparing their mass spectra to spectral libraries. Purity can be estimated by calculating the peak area percentage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information of the synthesized product to confirm its identity and identify any isomeric impurities.
Instrumentation:
-
NMR spectrometer (300 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., chloroform-d, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 10-20 mg of the purified this compound in approximately 0.7 mL of CDCl₃ in an NMR tube. Add a small drop of TMS.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Due to the symmetrical nature of this compound, a single sharp singlet is expected for the 12 equivalent protons of the four methyl groups.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Two signals are expected: one for the four equivalent methyl carbons and another for the two equivalent quaternary carbons bearing the chlorine atoms.
-
-
Data Analysis: Compare the obtained spectra with reference spectra or predicted chemical shifts for this compound. The presence of additional peaks would indicate impurities. For example, the presence of doublets and quartets in the ¹H NMR spectrum could suggest the presence of mono-chlorinated byproducts.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for assessing the purity of synthesized this compound and the decision-making process for selecting the appropriate analytical technique.
Comparison with Alternative Dichlorinated Alkanes
This compound is one of several dichlorinated isomers of butane. The choice of a specific isomer for a particular application often depends on its physical and chemical properties. The following table compares this compound with some of its isomers.
| Compound | Structure | Boiling Point (°C) | Melting Point (°C) | Key Differentiating Features |
| This compound | CC(C)(Cl)C(C)(Cl)C | ~155-157 | ~133-135 | Symmetrical structure, tertiary chlorides. |
| 1,2-Dichloro-2,3-dimethylbutane | CC(C)C(Cl)(C)CCl | Not readily available | Not readily available | Contains a secondary and a tertiary chloride. |
| 1,3-Dichloro-2,3-dimethylbutane | ClCC(C)(Cl)C(C)C | Not readily available | Not readily available | Contains a primary and a tertiary chloride. |
| 1,4-Dichloro-2,2-dimethylbutane | ClCC(C)(C)CCl | ~184 | ~43-45 | Contains two primary chlorides. |
| 2,2-Dichloro-3,3-dimethylbutane | CC(C)(C)C(Cl)₂C | ~152 | Not readily available | Geminal dichlorides on a secondary carbon. |
The differences in the positions of the chlorine atoms significantly impact the reactivity and physical properties of these isomers. For instance, the tertiary chlorides in this compound make it more susceptible to elimination reactions compared to its isomers with primary or secondary chlorides.
By following the guidelines and protocols outlined in this guide, researchers can confidently assess the purity of their synthesized this compound, ensuring the reliability and reproducibility of their subsequent experiments.
Kinetic Studies of Elimination Reactions: A Comparative Guide for 2,3-Dichloro-2,3-dimethylbutane and Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of elimination reactions, with a primary focus on 2,3-dichloro-2,3-dimethylbutane and its close analogue, 2-chloro-2,3-dimethylbutane (B1595545). The objective is to offer a clear comparison of reaction outcomes under various conditions, supported by available experimental data. This document summarizes quantitative data in structured tables, details relevant experimental methodologies, and visualizes reaction pathways and workflows.
Performance Comparison with Alternatives
The elimination reactions of this compound can theoretically proceed via different pathways (E1 or E2) depending on the reaction conditions, particularly the choice of base and solvent. Due to the limited availability of specific kinetic data for this vicinal dihalide, we will draw comparisons from studies on the structurally similar tertiary alkyl halide, 2-chloro-2,3-dimethylbutane. The nature of the base—whether it is sterically hindered or unhindered—plays a crucial role in determining the major alkene product, illustrating the competition between Zaitsev and Hofmann elimination pathways.
With a non-bulky, strong base like sodium hydroxide (B78521) or sodium ethoxide, the major product is the more substituted, thermodynamically stable alkene (Zaitsev product).[1] Conversely, a bulky, strong base such as potassium tert-butoxide favors the formation of the less substituted, sterically less hindered alkene (Hofmann product).
Table 1: Product Distribution in the Elimination of 2-Chloro-2,3-dimethylbutane
| Substrate | Base | Major Product (Isomer A) | Minor Product (Isomer B) | Predominant Rule |
| 2-Chloro-2,3-dimethylbutane | Sodium Hydroxide (NaOH) | 2,3-dimethyl-2-butene | 2,3-dimethyl-1-butene | Zaitsev |
| 2-Chloro-2,3-dimethylbutane | Potassium tert-butoxide (t-BuOK) | 2,3-dimethyl-1-butene | 2,3-dimethyl-2-butene | Hofmann |
Quantitative Kinetic Data
The temperature dependence of the rate coefficient for the gas-phase elimination of 2-chloro-2,3-dimethylbutane is described by the Arrhenius equation: log k (s⁻¹) = (13.33 ± 0.18) - (175.3 ± 1.9) kJ·mol⁻¹ / (2.303RT) [2]
Table 2: Kinetic Parameters for the Gas-Phase Elimination of 2-Chloro-2,3-dimethylbutane
| Parameter | Value |
| Pre-exponential factor (A) | 10¹³·³³ s⁻¹ |
| Activation Energy (Ea) | 175.3 ± 1.9 kJ·mol⁻¹ |
| Temperature Range | 260-320 °C |
| Pressure Range | 50-280 Torr |
Data sourced from a study on homogeneous unimolecular gas-phase elimination kinetics.[2]
Experimental Protocols
The following outlines a general methodology for studying the kinetics of elimination reactions of alkyl halides in solution, based on common laboratory practices.
Objective: To determine the rate constant and product distribution for the elimination reaction of an alkyl halide with a given base and solvent.
Materials:
-
Alkyl halide (e.g., this compound or 2-chloro-2,3-dimethylbutane)
-
Base (e.g., sodium ethoxide, potassium tert-butoxide)
-
Anhydrous solvent (e.g., ethanol, tert-butanol)
-
Internal standard for gas chromatography (GC) analysis (e.g., a non-reactive hydrocarbon)
-
Quenching solution (e.g., dilute acid)
-
Standard glassware for organic synthesis
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Thermostatted reaction vessel
Procedure:
-
Reaction Setup: A known concentration of the alkyl halide and the internal standard is prepared in the chosen solvent in a thermostatted reaction vessel.
-
Initiation: A known concentration of the base, also in the same solvent and at the same temperature, is added to the reaction vessel to initiate the reaction.
-
Sampling: At regular time intervals, aliquots of the reaction mixture are withdrawn.
-
Quenching: Each aliquot is immediately quenched by adding it to a vial containing a dilute acid solution to neutralize the base and stop the reaction.
-
Extraction: The organic products are extracted from the quenched mixture using a suitable organic solvent (e.g., diethyl ether).
-
Analysis: The organic extracts are analyzed by GC-FID to determine the concentrations of the reactant and the elimination products relative to the internal standard.
-
Data Analysis: The concentration of the alkyl halide is plotted against time. The order of the reaction and the rate constant are determined from the integrated rate law that best fits the experimental data. Product distribution is determined from the relative peak areas in the gas chromatogram.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Factors influencing elimination reaction pathways and products.
Experimental Workflow
Caption: Workflow for a kinetic study of an elimination reaction.
References
A Comparative Guide to the Synthetic Utility of 2,3-Dichloro-2,3-Dimethylbutane and 2,3-Dibromo-2,3-Dimethylbutane
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice of starting materials is paramount to the success of a reaction pathway. Vicinal dihalides, such as 2,3-dichloro-2,3-dimethylbutane and 2,3-dibromo-2,3-dimethylbutane (B1580558), serve as valuable precursors for a variety of transformations. This guide provides a comprehensive comparison of the synthetic utility of these two halogenated alkanes, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific applications.
At a Glance: Key Differences and Reactivity
The primary distinction in the synthetic utility of this compound and 2,3-dibromo-2,3-dimethylbutane lies in the inherent differences between the carbon-chlorine and carbon-bromine bonds. The carbon-bromine bond is longer and weaker than the carbon-chlorine bond, making bromide a better leaving group than chloride. This fundamental property dictates that 2,3-dibromo-2,3-dimethylbutane is generally more reactive in reactions involving the cleavage of the carbon-halogen bond, such as elimination and substitution reactions.
Dehalogenation to 2,3-Dimethyl-2-butene (B165504): A Comparative Analysis
A principal application of both dihalides is their conversion to 2,3-dimethyl-2-butene (tetramethylethylene), a sterically hindered alkene, through dehalogenation. This reaction is typically achieved using a reducing agent, with zinc dust being a common choice.
Data Presentation: Dehalogenation Efficiency
| Feature | This compound | 2,3-Dibromo-2,3-dimethylbutane |
| Relative Reactivity | Lower | Higher |
| Typical Reagents | Zinc dust, Sodium Iodide in Acetone | Zinc dust, Sodium Iodide in Acetone |
| Reaction Conditions | More forcing conditions may be required (e.g., higher temperatures, longer reaction times) | Milder conditions are generally sufficient |
| Expected Yield | Good to Excellent | Generally higher than the dichloro analog under similar conditions |
Experimental Protocols
Synthesis of 2,3-Dibromo-2,3-dimethylbutane
A common method for the preparation of 2,3-dibromo-2,3-dimethylbutane involves the direct bromination of 2,3-dimethylbutane (B166060).
Materials:
-
2,3-dimethylbutane
-
Bromine
-
Wide 50-mL test tube or centrifuge tube
-
Ice bath
-
Suction filtration apparatus
Procedure:
-
In a well-ventilated fume hood, place 10 mL of 2,3-dimethylbutane into a wide 50-mL test tube.
-
Carefully add 1.0 mL of bromine to the test tube.
-
Swirl the reaction mixture briefly and position the test tube in a beaker, exposing it to a light source.
-
Observe the fading of the bromine color to a light yellow, which indicates the reaction is proceeding. The evolution of HBr gas will also be apparent.
-
Once the reaction is complete (the bromine color has dissipated), cool the solution to 0°C in an ice bath to precipitate the white, solid product.
-
Collect the solid 2,3-dibromo-2,3-dimethylbutane by suction filtration.
-
Air-dry the product on the filter paper.
Expected Outcome:
Dehalogenation of 2,3-Dibromo-2,3-dimethylbutane to 2,3-Dimethyl-2-butene
The following is a general procedure for the dehalogenation of vicinal dibromides using zinc dust.
Materials:
-
2,3-dibromo-2,3-dimethylbutane
-
Zinc dust
-
An appropriate solvent (e.g., ethanol (B145695) or acetic acid)
-
Reaction flask with a condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dibromo-2,3-dimethylbutane in a suitable solvent.
-
Add an excess of activated zinc dust to the solution.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by a suitable method (e.g., thin-layer chromatography).
-
Upon completion, cool the mixture and filter to remove the excess zinc and zinc salts.
-
Isolate the 2,3-dimethyl-2-butene product from the filtrate, typically by distillation.
Other Synthetic Applications
While dehalogenation is a primary use, these dihalides can participate in other transformations.
-
Friedel-Crafts Alkylation: this compound has been utilized as a dialkylating agent in Friedel-Crafts reactions with aromatic compounds, such as benzene, in the presence of a Lewis acid catalyst like aluminum chloride. This allows for the introduction of the bulky 2,3-dimethylbutan-2,3-diyl group onto an aromatic ring. The reactivity of 2,3-dibromo-2,3-dimethylbutane in similar reactions is expected to be higher, potentially leading to faster reaction rates or requiring less stringent catalytic conditions.
Logical Workflow for Reagent Selection
The choice between this compound and 2,3-dibromo-2,3-dimethylbutane is primarily dictated by the desired reactivity and economic considerations.
Caption: Reagent selection workflow based on reactivity and cost.
Signaling Pathway for Dehalogenation
The dehalogenation of vicinal dihalides with zinc is believed to proceed through an organozinc intermediate, followed by elimination to form the alkene.
Caption: Simplified pathway for zinc-mediated dehalogenation.
Conclusion
References
A Comparative Guide to the Synthesis of 2,3-Dichloro-2,3-dimethylbutane: Analysis of Reaction Intermediates and Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synthesis of 2,3-dichloro-2,3-dimethylbutane, with a focus on the identification and characterization of reaction intermediates. We present a comparative overview of the traditional electrophilic addition method and several modern alternative techniques, supported by experimental data to facilitate informed decisions in synthetic strategy.
Introduction
This compound is a vicinal dihalide of significant interest as a synthetic intermediate. Its preparation typically involves the electrophilic addition of chlorine to 2,3-dimethyl-2-butene (B165504). The mechanism of this reaction, particularly the nature of the intermediates, has been a subject of study, with evidence pointing towards the formation of a cyclic chloronium ion. Understanding these intermediates is crucial for controlling the stereochemistry and optimizing the yield of the desired product. This guide explores the classical synthesis pathway and compares its performance with contemporary methods, offering insights into their respective advantages and limitations.
Comparison of Synthesis Methodologies
The selection of a synthetic route for this compound depends on factors such as desired yield, purity, reaction conditions, and safety considerations. Below is a comparison of the traditional method with several alternative approaches.
| Method | Reagents | Reaction Conditions | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Electrophilic Addition | 2,3-dimethyl-2-butene, Cl₂ gas | Inert solvent (e.g., CCl₄), low temperature | High (typically >90%) | Good to Excellent | High atom economy, straightforward procedure. | Use of toxic and hazardous chlorine gas. |
| Visible-Light Mediated Dichlorination | 2,3-dimethyl-2-butene, FeCl₃ or CuCl₂ | Visible light irradiation, acetonitrile | Moderate to High | Good | Milder reaction conditions, avoids Cl₂ gas. | Requires a photocatalyst and light source. |
| N-Chlorosuccinimide (NCS) with Triphenylphosphine | 2,3-dimethyl-2-butene, NCS, PPh₃ | Anhydrous CH₂Cl₂ | Good | Good | In situ generation of the chlorinating agent. | Stoichiometric amounts of phosphine (B1218219) reagent required. |
| 1,3-Dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) with ZnCl₂ | 2,3-dimethyl-2-butene, DCDMH, ZnCl₂ | Dichloromethane | Good | Good | Solid, stable chlorinating agent, good yields. | Requires a Lewis acid co-catalyst. |
Analysis of Reaction Intermediates
The electrophilic addition of chlorine to 2,3-dimethyl-2-butene is proposed to proceed through a key intermediate, the 2,3-dimethyl-2-butene-chloronium ion . This cyclic, three-membered ring structure plays a critical role in determining the stereochemical outcome of the reaction.
Spectroscopic Evidence:
The formation of the chloronium ion has been supported by spectroscopic studies. The ¹³C NMR spectrum of the 2,3-dimethyl-butene-chloronium ion provides direct evidence for its existence.
-
¹³C NMR Spectrum of 2,3-Dimethyl-butene-chloronium cation [1]
While a classical open-chain carbocation is another possible intermediate, the stereospecific anti-addition observed in many alkene halogenations strongly favors the bridged chloronium ion mechanism.
Experimental Protocols
Protocol 1: Synthesis of this compound via Electrophilic Addition of Chlorine
Materials:
-
2,3-dimethyl-2-butene
-
Chlorine gas (Cl₂)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Nitrogen gas (N₂)
-
Sodium bicarbonate solution (5% aqueous)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a fume hood, dissolve 2,3-dimethyl-2-butene (1.0 eq) in anhydrous carbon tetrachloride in a round-bottom flask equipped with a gas inlet tube and a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
Slowly bubble chlorine gas through the stirred solution. The reaction is exothermic, and the temperature should be maintained at or below 10°C.
-
Monitor the reaction progress by observing the disappearance of the yellow-green color of the chlorine gas.
-
Once the reaction is complete (the chlorine color persists), stop the chlorine flow and purge the solution with nitrogen gas to remove any excess dissolved chlorine.
-
Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize any HCl formed.
-
Wash the organic layer with water and then dry it over anhydrous magnesium sulfate.
-
Filter the drying agent, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation if necessary.
Visualizing the Reaction Pathway and Experimental Workflow
To better understand the relationships and processes involved, the following diagrams have been generated using the DOT language.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound via electrophilic addition of chlorine to 2,3-dimethyl-2-butene remains a high-yielding and efficient method. The key to understanding its stereochemical outcome lies in the formation of a cyclic chloronium ion intermediate. While this classical approach is effective, the use of hazardous chlorine gas has prompted the development of alternative methods. Visible-light mediated dichlorination and the use of solid chlorinating agents like N-chlorosuccinimide and 1,3-dichloro-5,5-dimethylhydantoin offer safer and milder reaction conditions. The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including scalability, safety, and available equipment. Further research into the detailed mechanistic aspects of these alternative methods will continue to refine our ability to synthesize this and other important halogenated compounds.
References
validating theoretical models of 2,3-dichloro-2,3-dimethylbutane reactivity with experimental data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating theoretical models of the reactivity of 2,3-dichloro-2,3-dimethylbutane with experimental data. While specific experimental and comprehensive theoretical studies on this particular vicinal dichloride are not extensively documented in publicly available literature, this document outlines the established methodologies and expected reaction pathways based on well-understood principles of physical organic chemistry. By following the protocols and comparative frameworks presented, researchers can effectively bridge computational predictions with empirical evidence.
Theoretical Modeling vs. Experimental Reality
Theoretical models, often employing quantum mechanical calculations, provide invaluable insights into reaction mechanisms, transition states, and relative product stabilities. However, the accuracy of these models is contingent on the level of theory, basis set, and the inclusion of solvent effects. Experimental validation is therefore crucial to confirm the predictive power of these computational approaches. For a molecule like this compound, with its potential for complex reaction pathways including substitution, elimination, and rearrangement, this validation is paramount.
Key Reaction Pathways to Investigate
The reactivity of this compound is expected to be dominated by nucleophilic substitution (SN1) and elimination (E1 and E2) reactions. The tertiary nature of the carbon atoms bearing the chlorine atoms suggests that reactions proceeding through a carbocation intermediate are likely.
Elimination Reactions
Elimination reactions of this compound are expected to yield a mixture of alkenes. The regioselectivity of these reactions, particularly under E2 conditions, is highly dependent on the steric bulk of the base employed.
-
Zaitsev's Rule: With a small, strong base (e.g., sodium ethoxide), the major product is predicted to be the more substituted, and therefore more stable, alkene.
-
Hofmann's Rule: With a bulky, sterically hindered base (e.g., potassium tert-butoxide), the major product is anticipated to be the less substituted alkene, as the base will preferentially abstract the more accessible proton.
A theoretical model should be able to predict the product distribution for different bases by calculating the activation energies for the competing E2 pathways.
Solvolysis Reactions
In a polar protic solvent (e.g., ethanol (B145695), water), this compound is expected to undergo solvolysis, likely via an SN1 and/or E1 mechanism. The formation of a tertiary carbocation intermediate is a key step. The potential for neighboring group participation by the second chlorine atom could also influence the reaction rate and stereochemistry, a factor that should be investigated computationally.
Data Presentation for Comparison
To facilitate a direct comparison between theoretical predictions and experimental outcomes, all quantitative data should be summarized in clearly structured tables.
Table 1: Comparison of Predicted and Experimental Product Ratios in Elimination Reactions
| Base | Product | Theoretical Product Ratio (%) | Experimental Product Ratio (%) |
| Sodium Ethoxide | 2,3-Dimethyl-1,3-butadiene | ||
| 2-Chloro-2,3-dimethyl-3-butene | |||
| Potassium tert-Butoxide | 2,3-Dimethyl-1,3-butadiene | ||
| 2-Chloro-2,3-dimethyl-3-butene |
Table 2: Comparison of Predicted and Experimental Rate Constants for Solvolysis
| Solvent | Temperature (°C) | Theoretical Rate Constant (s⁻¹) | Experimental Rate Constant (s⁻¹) |
| 80% Ethanol/20% Water | 25 | ||
| 80% Ethanol/20% Water | 50 | ||
| 50% Ethanol/50% Water | 25 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for generating high-quality validation data.
Protocol 1: Determination of Product Ratios in Elimination Reactions
Objective: To determine the product distribution from the reaction of this compound with different bases.
Materials:
-
This compound
-
Sodium ethoxide solution in ethanol
-
Potassium tert-butoxide solution in tert-butanol (B103910)
-
Anhydrous diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In two separate round-bottom flasks, dissolve a known amount of this compound in the respective solvent (ethanol for sodium ethoxide, tert-butanol for potassium tert-butoxide).
-
Add a stoichiometric equivalent of the base to each flask.
-
Reflux the reaction mixtures for a specified time (e.g., 2 hours).
-
After cooling to room temperature, quench the reactions with deionized water.
-
Extract the organic products with diethyl ether.
-
Wash the organic layer with saturated sodium chloride solution and dry over anhydrous magnesium sulfate.
-
Analyze the product mixture using GC-MS to identify the components and determine their relative ratios based on peak integration.
Protocol 2: Kinetic Analysis of Solvolysis
Objective: To determine the rate constant for the solvolysis of this compound.
Materials:
-
This compound
-
Aqueous ethanol solutions of varying compositions (e.g., 80% and 50% ethanol)
-
Standardized sodium hydroxide (B78521) solution
-
Phenolphthalein (B1677637) indicator
-
Constant temperature water bath
Procedure:
-
Prepare a solution of this compound in the desired aqueous ethanol solvent.
-
Place the reaction mixture in a constant temperature water bath.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench them in a known volume of cold acetone (B3395972) to stop the reaction.
-
Titrate the liberated HCl in each aliquot with the standardized sodium hydroxide solution using phenolphthalein as an indicator.
-
The concentration of the alkyl halide at each time point can be calculated from the amount of HCl produced.
-
The first-order rate constant (k) can be determined by plotting ln([R-Cl]t/[R-Cl]0) versus time.
Visualization of Reaction Pathways and Validation Workflow
Graphical representations are crucial for understanding the complex relationships in reaction mechanisms and the logic of the validation process.
Caption: Workflow for validating theoretical models with experimental data.
Caption: Potential reaction pathways for this compound.
Safety Operating Guide
Navigating the Disposal of 2,3-Dichloro-2,3-dimethylbutane: A Comprehensive Guide for Laboratory Professionals
The proper disposal of halogenated hydrocarbons like 2,3-dichloro-2,3-dimethylbutane is a critical aspect of laboratory safety and environmental stewardship. For researchers and scientists engaged in drug development and other chemical syntheses, adherence to stringent disposal protocols is not merely a regulatory obligation but a cornerstone of a sustainable and safe research environment. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before initiating any procedure that will generate this compound waste, consulting the corresponding Safety Data Sheet (SDS) is imperative. Personnel must be thoroughly familiar with the required Personal Protective Equipment (PPE) to minimize exposure risk.
Personal Protective Equipment (PPE) Requirements:
-
Eye Protection: Chemical safety goggles or a full-face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always check the glove manufacturer's specifications for compatibility.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required to prevent skin contact.
-
Respiratory Protection: All handling should occur within a certified chemical fume hood to prevent the inhalation of vapors. If vapors or aerosols are generated outside of a fume hood, a NIOSH/MSHA-approved respirator may be required.
Waste Classification and Segregation: The Foundation of Proper Disposal
This compound is classified as a halogenated organic compound. This classification is the most critical factor in determining its disposal pathway. Halogenated organic wastes must be meticulously segregated from all other chemical waste streams to prevent hazardous reactions and ensure correct final treatment.
Key Segregation Principles:
-
Dedicated Waste Stream: All this compound waste must be collected in a container exclusively designated for halogenated organic compounds.[1][2]
-
Prevent Mixing: Do not mix halogenated waste with non-halogenated solvents, acidic or alkaline waste streams, or waste containing heavy metals, pesticides, or cyanides.[1] Mixing can lead to dangerous reactions and significantly increase disposal costs.[1]
-
Original Containers: Whenever possible, leave chemicals in their original containers to avoid misidentification.
Operational Plan for Waste Collection and Storage
A systematic approach to waste accumulation in the laboratory is essential for maintaining a safe environment.
Step 1: Container Selection
-
Use a chemically compatible container, such as a high-density polyethylene (B3416737) (HDPE) carboy or a safety-coated glass bottle, that is in good condition and has a secure, tight-fitting lid.[2]
Step 2: Proper Labeling
-
The container must be labeled as soon as the first drop of waste is added.[1][2]
-
The label must clearly state the words "Hazardous Waste" and the full chemical name: "this compound".[2] If other halogenated wastes are added, a log of all components and their approximate quantities should be maintained.
Step 3: Accumulation and Storage
-
Keep the waste container tightly closed when not in use.[3]
-
Store the container in a designated Satellite Accumulation Area (SAA), which must be in a well-ventilated, cool, and dry location.
-
The SAA must have secondary containment to control any potential leaks or spills.[1]
-
Store away from heat, sparks, open flames, and other ignition sources.[3]
Quantitative Data and Logistical Summary
For quick reference, the following table summarizes key logistical and safety data pertinent to the handling and disposal of halogenated hydrocarbon waste.
| Parameter | Specification | Rationale |
| Waste Classification | Halogenated Hydrocarbon Waste | Dictates segregation, treatment, and disposal methods.[2] |
| Container Type | Labeled, sealed, chemically compatible (e.g., HDPE).[2] | Prevents leaks, reactions, and personnel exposure. |
| Storage Location | Designated Satellite Accumulation Area with secondary containment.[1] | Ensures safe, secure, and compliant temporary storage. |
| Key Prohibitions | Do not mix with other waste types.[1] Do not dispose down the drain.[4] Do not overfill containers. | Prevents dangerous chemical reactions and environmental contamination. |
| Disposal Method | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[5][4] | Ensures complete destruction and neutralization of hazardous components. |
Experimental Protocol: Spill Management
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
Methodology for Spill Cleanup:
-
Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated and remove all sources of ignition.[3][4][6]
-
Personal Protection: Before addressing the spill, don the appropriate PPE, including respiratory protection if necessary.
-
Containment: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical sorbent to contain the spill.[2][3] Do not use combustible materials like paper towels.[2]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable container for disposal.[3][4]
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent and then soap and water.
-
Disposal of Debris: The collected spill debris and cleaning materials are also considered hazardous waste and must be disposed of in the halogenated waste stream.[2]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with internal policies.[2]
Disposal Plan: From Laboratory to Final Treatment
The ultimate disposal of this compound must be handled by trained professionals through an approved waste management facility.
-
Request Pickup: Once the waste container is nearing capacity (do not overfill), arrange for its removal by contacting your institution's EHS or a licensed hazardous waste disposal contractor.
-
Documentation: Ensure all necessary paperwork is completed for the waste manifest, which tracks the waste from the point of generation to its final disposal.
-
Final Disposal: The designated disposal method for halogenated hydrocarbons is typically high-temperature incineration in a specialized facility equipped with flue gas scrubbing technology.[5][4] This process ensures the complete destruction of the organic molecule and the safe neutralization of the resulting halogenated byproducts. An alternative method for some halogenated hydrocarbons is Molten Salt Oxidation (MSO), which can also effectively decompose the waste.[7]
Disposal Workflow for this compound
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. benchchem.com [benchchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. researchgate.net [researchgate.net]
Personal protective equipment for handling 2,3-Dichloro-2,3-dimethylbutane
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides crucial safety and logistical information for the proper handling and disposal of 2,3-Dichloro-2,3-dimethylbutane (CAS No. 594-85-4). Adherence to these protocols is essential to minimize risks and ensure a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE):
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards should be worn at all times.[1] |
| Face Shield | A face shield should be worn in conjunction with safety goggles when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Wear chemical-impermeable gloves.[1] Nitrile gloves may be suitable, but it is advisable to consult the glove manufacturer's resistance chart for halogenated hydrocarbons. |
| Body Protection | Laboratory Coat | A flame-retardant and chemical-resistant lab coat should be worn to protect against splashes and spills. |
| Apron/Coveralls | For procedures with a higher risk of significant exposure, a chemical-resistant apron or coveralls should be worn over the lab coat. | |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] |
| Respirator | If engineering controls are insufficient or during a large spill, a full-face respirator with appropriate cartridges for organic vapors should be used.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.
1. Preparation:
- Ensure that a certified chemical fume hood is available and functioning correctly.
- Verify that an eyewash station and safety shower are accessible and unobstructed.
- Assemble all necessary PPE as outlined in Table 1 and inspect for any damage.
- Have spill control materials (e.g., absorbent pads, sand) readily available.
2. Handling:
- Conduct all transfers and manipulations of the chemical within the fume hood.[1]
- Use non-sparking tools to prevent ignition of flammable vapors.[1]
- Ground and bond containers and receiving equipment to prevent static discharge.[2]
- Avoid direct contact with the skin and eyes.[1]
- Keep the container tightly closed when not in use.[1]
3. Post-Handling:
- Thoroughly wash hands and any potentially exposed skin with soap and water after handling.
- Clean the work area and any contaminated equipment.
- Properly store the chemical in a cool, dry, and well-ventilated area away from heat and ignition sources.[1][2]
Disposal Plan: Safe Waste Management
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused or Waste Chemical | The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1] |
| Contaminated Materials | Absorbent materials, gloves, and other disposable items contaminated with the chemical should be collected in a sealed, labeled container for hazardous waste disposal. |
| Empty Containers | Containers can be triply rinsed (or equivalent) with a suitable solvent.[1] The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse before disposal in a sanitary landfill, if permitted by local regulations.[1] |
Experimental Workflow: Safe Handling Protocol
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
